Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
Description
BenchChem offers high-quality Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-N-benzyl-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDETCBJFSOJU-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Structural Dynamics and Synthetic Applications of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, conformationally restricted chiral diamines serve as privileged scaffolds for drug discovery. Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (IUPAC: (3R)-1-benzyl-N-ethylpyrrolidin-3-amine) is a highly versatile, stereochemically pure building block utilized extensively in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and advanced antimicrobial agents.
As a Senior Application Scientist, I have observed that the strategic incorporation of this specific pyrrolidine derivative allows researchers to precisely tune the physicochemical properties of Active Pharmaceutical Ingredients (APIs). The N1-benzyl group provides essential lipophilicity and orthogonal protection during complex multi-step syntheses, while the C3-(R)-ethylamino moiety dictates the spatial vectoring of the pharmacophore, directly influencing target binding affinity and pharmacokinetic (PK) profiles [1].
Physicochemical Profiling & Molecular Architecture
Understanding the baseline physicochemical properties of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is critical for predicting its behavior in both synthetic workflows and biological systems. The secondary amine at the C3 position is highly nucleophilic, making it an ideal candidate for substitution reactions, whereas the tertiary amine at N1 is sterically shielded and protected by the benzyl group.
Quantitative Data Summary
The following table consolidates the critical analytical and physicochemical metrics required for quality control and reaction planning [1, 2].
| Property | Value / Specification |
| Chemical Name | (3R)-1-benzyl-N-ethylpyrrolidin-3-amine |
| CAS Registry Number | 376591-05-8 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.32 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Specific Rotation [α]D | -6.0° to -9.0° (c=10, EtOH) |
| Predicted LogP | ~1.85 |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Hazard Classification | UN2735 (Corrosive, Amines, liquid, n.o.s.) |
Structural Logic and Pharmacological Utility
The structural features of this molecule are not arbitrary; they are engineered for specific synthetic and biological outcomes.
Figure 1: Logical relationship between scaffold functional groups and pharmacological utility.
Experimental Methodology: Scaffold Integration via SNAr
To demonstrate the practical utility of this building block, the following is a self-validating, step-by-step protocol for integrating Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine into a heteroaromatic core (e.g., a pyrimidine or quinolone scaffold) via Nucleophilic Aromatic Substitution (SNAr).
Causality-Driven Protocol
-
Electrophile Preparation : Dissolve 1.0 equivalent of the electrophilic core (e.g., 7-chloro-fluoroquinolone) in anhydrous Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the SNAr reaction, significantly accelerating the reaction rate.
-
-
Nucleophile Addition : Add 1.2 equivalents of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine.
-
Causality: The slight excess ensures complete consumption of the valuable electrophilic core. The N-ethyl group provides mild steric hindrance, ensuring the reaction remains highly regioselective at the C3 amine rather than interacting with secondary sites.
-
-
Base Integration : Introduce 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the pyrrolidine nucleophile (which would otherwise halt the reaction).
-
-
Thermal Activation : Heat the reaction mixture to 95°C for 14 hours under a nitrogen atmosphere.
-
Causality: The activation energy for SNAr on electron-deficient rings requires thermal input. The inert atmosphere prevents oxidative degradation of the electron-rich amine at elevated temperatures.
-
-
Aqueous Workup : Cool to room temperature and quench with a large volume of distilled water. Extract with Ethyl Acetate (EtOAc) three times.
-
Causality: Water effectively dissolves the DMSO and DIPEA hydrochloride salts. The highly lipophilic N1-benzyl group ensures the newly formed product partitions exclusively into the organic (EtOAc) layer, driving a self-purifying extraction.
-
-
Catalytic Deprotection (Optional) : If the final API requires a free secondary amine at the pyrrolidine N1 position, subject the purified intermediate to catalytic hydrogenation (10% Pd/C, H₂ gas, 50 psi) in methanol. The benzyl group will be cleaved as toluene.
Figure 2: Experimental workflow for SNAr integration and subsequent pyrrolidine deprotection.
Analytical Validation & Quality Control
Trustworthiness in synthetic chemistry relies on rigorous, self-validating analytical protocols. Before utilizing Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in GMP or late-stage R&D, its enantiomeric fidelity and chemical purity must be verified.
-
Chiral HPLC : Enantiomeric excess (ee) must be >95%. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). The trace diethylamine suppresses peak tailing caused by the basic nitrogen atoms.
-
Polarimetry : Verify the specific rotation against the standard [-6.0° to -9.0° (c=10, EtOH)]. A deviation toward zero indicates potential racemization (often caused by excessive heating during upstream synthesis).
-
NMR Spectroscopy : In the ¹H-NMR spectrum (CDCl₃), the diagnostic AB quartet of the benzylic protons (~3.6 ppm) and the distinct multiplet of the C3 methine proton (~3.3 ppm) confirm structural integrity.
Safety, Handling, and Storage
As an aliphatic amine, Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is highly basic and classified under UN2735 (Amines, liquid, corrosive, n.o.s.) [2].
-
Handling : It causes severe skin burns and eye damage. All manipulations must be performed in a Class II fume hood using nitrile gloves and face shields.
-
Storage : Store in a tightly sealed, amber glass container under an inert gas (Argon or Nitrogen) at 2–8°C. Exposure to atmospheric carbon dioxide will lead to the formation of carbamate salts, visibly clouding the liquid and degrading nucleophilic efficiency.
References
-
CalPacLab . (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine, 5 grams - Lab Supplies & DOT Classifications. Retrieved from: [Link]
Molecular Architecture and Stereochemical Control of (R)-Pyrrolidine Derivatives
Topic: Molecular Structure and Stereochemistry of (R)-Pyrrolidine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a ubiquitous nitrogen heterocycle in medicinal chemistry, serving as a "privileged scaffold" due to its ability to orient pharmacophores in precise three-dimensional vectors.[1] While natural L-proline provides abundant access to (S)-derivatives, the (R)-pyrrolidine series (often derived from D-proline or asymmetric synthesis) is increasingly critical for exploring structure-activity relationships (SAR) and escaping the "chiral pool" limitations. This guide details the conformational dynamics, synthetic access, and rigorous stereochemical validation of (R)-pyrrolidine derivatives.
Structural Dynamics: The Envelope and The Twist
Unlike six-membered piperidine rings which adopt stable chair conformations, the five-membered pyrrolidine ring is highly dynamic. Understanding this dynamism is crucial for designing high-affinity ligands.
Conformational Analysis (Pseudorotation)
The pyrrolidine ring is rarely planar. It exists in a dynamic equilibrium of "puckered" envelope conformations to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens.
-
The Envelope (E): Four atoms are coplanar, and the fifth (usually C3 or C4) is displaced out of the plane.
-
The Twist (T): Three atoms are coplanar, while two adjacent atoms are displaced on opposite sides.
Key Insight for Drug Design: In (R)-pyrrolidine derivatives, the substituent at the chiral center (e.g., C3) dictates the preferred pucker via 1,3-allylic strain and gauche effects .
-
Electronegative substituents (F, OH) at C4: Prefer the C4-exo pucker (trans to the nitrogen lone pair) due to the gauche effect (σC-H → σ*C-F hyperconjugation).
-
Steric bulk: Prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
Visualization of Conformational Equilibrium
The following diagram illustrates the low-energy barrier pseudorotation pathway relevant to (R)-3-substituted pyrrolidines.
Figure 1: Pseudorotation landscape of substituted pyrrolidines. Substituents drive the equilibrium toward the specific envelope form (Endo/Exo) that minimizes steric clash.
Synthetic Strategies for (R)-Pyrrolidine Scaffolds
Accessing the (R)-enantiomer requires deliberate strategy, as it opposes the natural L-amino acid pool.
Method A: The Chiral Pool Approach (D-Proline)
The most robust method utilizes D-Proline or (R)-Malic acid as starting materials. This ensures high optical purity (>99% ee) from the outset.
Method B: Asymmetric Functionalization (Protocol)
For cases where the starting material is achiral (e.g., pyrrolidine or pyrrolidinone), asymmetric deprotonation or resolution is required. Below is a validated protocol for synthesizing (R)-3-(Boc-amino)pyrrolidine , a critical intermediate for kinase inhibitors.
Experimental Protocol: Synthesis of (R)-3-(Boc-amino)pyrrolidine
Objective: Convert benzyl-protected (R)-3-aminopyrrolidine to the N-Boc protected form suitable for peptide coupling.
Reagents:
-
(R)-1-Benzyl-3-aminopyrrolidine (Starting Material)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA)
-
Hydrogen gas (H2)[2]
-
Solvents: THF, Ethanol.
Step-by-Step Methodology:
-
Boc Protection:
-
Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous THF (0.5 M).
-
Add TEA (1.2 eq) followed by dropwise addition of Boc2O (1.1 eq) at 0°C.
-
Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Visualize with Ninhydrin; amine spot disappears).
-
Workup: Concentrate THF. Dissolve residue in EtOAc, wash with 1M NaOH (removes excess Boc2O byproduct), then water and brine. Dry over MgSO4.[2][3]
-
-
Debenzylation (Hydrogenolysis):
-
Dissolve the intermediate (N-Benzyl-N'-Boc-pyrrolidine) in Ethanol (0.3 M).
-
Add 10% Pd/C catalyst (10 wt% of substrate mass). Caution: Pd/C is pyrophoric.
-
Stir under H2 atmosphere (balloon pressure is usually sufficient) overnight at RT.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate filtrate in vacuo to yield (R)-3-(Boc-amino)pyrrolidine as a white solid.
-
Yield Expectation: 90-95% over two steps. Validation: 1H NMR should show loss of aromatic protons (7.2-7.4 ppm) and presence of Boc singlet (1.44 ppm).
Synthetic Workflow Diagram
Figure 2: Two-step synthesis of (R)-3-(Boc-amino)pyrrolidine from benzyl-protected precursor.
Medicinal Chemistry Applications
The (R)-configuration often exhibits distinct biological activity compared to the (S)-isomer due to specific binding pocket constraints.
Case Study: GPR40 Agonists
In the development of GPR40 agonists for Type 2 Diabetes, the stereochemistry of the pyrrolidine ring acts as a molecular switch.[4]
-
Observation: The (R,R)-enantiomer of specific pyrrolidine derivatives was found to potentiate radioligand binding (agonist), whereas the (S,S)-enantiomer displaced it.[4]
-
Mechanism: The (R)-configuration orients the carboxylic acid pharmacophore to interact with Arg183 and Arg258 in the GPR40 binding site, a geometry not accessible to the (S)-isomer.
Comparative Data: Stereochemical Impact
Hypothetical data based on typical SAR trends for pyrrolidine kinase inhibitors.
| Property | (S)-Pyrrolidine Analog | (R)-Pyrrolidine Analog | Interpretation |
| IC50 (Target Kinase) | 12 nM | 450 nM | (S)-isomer fits the ATP pocket better. |
| Metabolic Stability (t1/2) | 45 min | 120 min | (R)-isomer often resists specific proteolytic cleavage. |
| Solubility (LogD) | 1.2 | 1.2 | Stereochemistry rarely affects lipophilicity directly. |
| Vector Angle | ~109° (Alpha-Beta) | ~109° (Inverse) | Critical for linker orientation in PROTACs. |
Analytical Validation: Mosher's Method
Determining the Enantiomeric Excess (ee) of (R)-pyrrolidine derivatives is critical. While Chiral HPLC is standard, Mosher's Method (NMR analysis) allows for the simultaneous determination of absolute configuration and ee.
The Principle
Reacting a chiral amine (the analyte) with an enantiomerically pure chiral acid (Mosher's Acid / MTPA) creates diastereomers.[5] These diastereomers have distinct chemical shifts in NMR due to the anisotropic shielding of the phenyl group.
Validated Protocol: Mosher's Amide Formation
Reagents:
-
Substrate: (R)-Pyrrolidine derivative (approx 5-10 mg).
-
Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride). Note: Use (S)-(+)-MTPA-Cl for the comparative sample.
-
Base: Pyridine-d5 (acts as solvent and base) or TEA in CDCl3.
Procedure:
-
Reaction: In an NMR tube, dissolve the amine in 0.5 mL CDCl3. Add 1.5 eq of (R)-MTPA-Cl and 2.0 eq of dry pyridine.
-
Incubation: Shake for 10-15 minutes. The reaction is usually instantaneous for secondary amines.
-
Analysis: Acquire 1H NMR and 19F NMR spectra.
-
Comparison: Repeat with (S)-MTPA-Cl.
Calculation:
Calculate
Analytical Logic Diagram
Figure 3: Workflow for determining absolute stereochemistry using Mosher's analysis.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733475, (R)-3-(Boc-amino)pyrrolidine. [Link]
-
Lin, X., et al. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry, 2017. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. Mosher’s Method: Determination of Absolute Configuration. Nature Protocols, 2007. [Link]
-
Beilstein Journal of Organic Chemistry. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
Sources
The Strategic Application of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in Asymmetric Synthesis: Identifiers, Properties, and Workflows
Executive Summary
As modern drug discovery increasingly pivots toward high-sp³-character molecules to improve clinical success rates, chiral heterocyclic building blocks have become indispensable. Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine —predominantly cataloged commercially as (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine—is a highly versatile, enantiopure diamine.
This technical guide provides a comprehensive evaluation of its chemical identifiers, physicochemical properties, and synthetic utility. By leveraging its rigid pyrrolidine core and orthogonally protected nitrogen atoms, medicinal chemists can efficiently construct complex pharmacophores targeting kinases and G-protein-coupled receptors (GPCRs).
Chemical Identity & Core Identifiers
The nomenclature for this compound varies across chemical registries, leading to multiple CAS numbers for the exact same structural entity. The primary commercial identifier is 376591-05-8 , as cataloged by major suppliers like [1], while 1353995-22-8 appears in specialized databases like [2] for the exact structural synonym.
Table 1: Primary Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | (3R)-1-benzyl-N-ethylpyrrolidin-3-amine |
| Common Synonyms | (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine; Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine |
| Primary CAS RN | 376591-05-8 |
| Alternate CAS RN | 1353995-22-8 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.32 g/mol |
Physicochemical Properties & Safety Profile
Understanding the physical properties of this building block is critical for optimizing reaction conditions and downstream purification. The compound is a corrosive liquid, necessitating stringent handling protocols as outlined in its [3].
Table 2: Physicochemical & Safety Data
| Property | Specification |
| Appearance | Colorless to light yellow/orange clear liquid |
| Optical Rotation[α]D | -6.0° to -9.0° (C=10, EtOH) |
| Purity (GC) | > 95.0% |
| GHS Hazard Class | Category 1C (Causes severe skin burns and eye damage) |
| DOT Classification | UN2735, Amines, liquid, corrosive, n.o.s., Class 8, PG III |
Expert Insight: The specific optical rotation is a critical quality attribute (CQA). A deviation from the -6.0° to -9.0° range indicates potential racemization during upstream synthesis or storage. Always verify enantiomeric excess (ee%) via chiral HPLC before committing the reagent to late-stage Active Pharmaceutical Ingredient (API) synthesis.
Mechanistic Role in Pharmacophore Design
The inclusion of a chiral pyrrolidine ring introduces conformational restriction, which reduces the entropic penalty upon target binding. The secondary amine at the C3 position serves as a potent nucleophile for coupling, while the N1-benzyl group acts as a robust protecting group that concurrently provides lipophilicity during early-stage extractions.
Figure 1: Pharmacophore mapping of the chiral pyrrolidine core in drug-receptor interactions.
Synthetic Workflows & Experimental Protocols
The most common application of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is its use as a nucleophile in Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig amination reactions to construct heteroaryl-amine linkages.
Protocol: Nucleophilic Aromatic Substitution (SₙAr)
This self-validating protocol is designed to maximize yield while preserving the stereochemical integrity of the C3 chiral center.
-
Preparation & Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the electrophile (e.g., an aryl fluoride or chloride, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: Anhydrous DMF is selected for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate formed during the SₙAr pathway.
-
-
Amine Addition: Sequentially add (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) via syringe.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the hydrofluoric or hydrochloric acid generated during the reaction, preventing the protonation of the pyrrolidine's secondary amine, which would otherwise stall the catalytic cycle.
-
-
Thermal Activation: Seal the flask and heat the reaction mixture at 80–100 °C for 12 hours under a positive pressure of argon.
-
Causality: The elevated temperature overcomes the activation energy barrier for less reactive electrophiles. The argon atmosphere is critical to prevent oxidative degradation of the electron-rich amine at high temperatures.
-
-
Workup & Phase Separation: Cool the mixture to ambient temperature, quench with deionized water, and extract three times with ethyl acetate. Wash the combined organic layers with a 5% aqueous LiCl solution.
-
Causality: The LiCl wash is a highly effective, self-validating step to partition residual DMF into the aqueous phase, preventing solvent carryover that causes streaking and poor resolution during downstream chromatography.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography using a gradient of dichloromethane and methanol.
Figure 2: Step-by-step synthetic workflow for integrating the pyrrolidine building block.
Downstream Processing: N-Debenzylation
Following the successful coupling of the C3 amine, the N1-benzyl group is typically removed to expose the secondary amine of the pyrrolidine ring for further functionalization or to improve the aqueous solubility of the final drug candidate.
This is achieved via catalytic hydrogenolysis using 10% Pd/C under an H₂ atmosphere (1-3 atm) in methanol. The reaction is highly chemoselective; however, if the newly attached aryl group contains halogens (e.g., chlorine or bromine), careful monitoring or the use of Pearlman's catalyst (Pd(OH)₂/C) with a poison (like quinoline) is required to prevent unwanted dehalogenation.
References
Comprehensive Solubility Profiling of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine: A Technical Guide
The following technical guide details the solubility profile and characterization protocols for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine .
Executive Summary & Structural Analysis
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine belongs to a class of chiral 3-aminopyrrolidine derivatives widely utilized as building blocks in the synthesis of GPCR ligands, kinase inhibitors, and other pharmaceutical intermediates.
The solubility of this molecule is governed by the interplay between its lipophilic substituents (benzyl, ethyl) and its ionizable basic centers (pyrrolidine nitrogen, exocyclic amine). Understanding this duality is critical for process chemists optimizing reaction concentrations, liquid-liquid extractions (LLE), and recrystallization yields.
Structural Definition & Ambiguity Resolution
The nomenclature "Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine" can refer to two distinct regioisomers depending on the substitution pattern. This guide addresses the physicochemical properties common to both, with specific notes where they diverge:
-
Isomer A (Ring-Substituted): (R)-1-Benzyl-N-ethylpyrrolidin-3-amine. (Most common commercial intermediate).
-
Isomer B (Exocyclic-Substituted): (R)-N-benzyl-N-ethylpyrrolidin-3-amine.
Physicochemical Predictors
| Property | Estimated Value | Implication |
| Molecular Weight | ~204.3 g/mol | Small molecule, kinetically fast dissolution. |
| LogP (Octanol/Water) | 1.5 – 2.5 | Moderately lipophilic. High affinity for organic layers. |
| pKa (Pyrrolidine N) | ~10.5 | Highly basic; protonates readily at pH < 9. |
| pKa (Exocyclic N) | ~9.0 – 9.8 | Secondary/Tertiary amine character. |
| Physical State | Oil or Low-Melting Solid | Often handled as a viscous liquid or HCl salt. |
Predicted Solubility Profile
Due to the lack of a single standardized industrial dataset for this specific CAS, the following profile is synthesized from structural activity relationships (SAR) of homologous 3-aminopyrrolidines.
Solvent Compatibility Matrix (Free Base Form)
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like." The lipophilic benzyl/ethyl groups drive high miscibility. |
| Alcohols | Methanol, Ethanol, IPA | Excellent (>100 mg/mL) | H-bonding capability of the amine nitrogens facilitates dissolution. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions stabilize the polar amine core. |
| Ethers | THF, MTBE, Diethyl Ether | Good (10-50 mg/mL) | Soluble, though less than in chlorinated solvents. |
| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to Low | Toluene is effective (π-π stacking with benzyl). Alkanes are poor solvents at RT. |
| Water (Neutral) | Water (pH 7) | Low (<1 mg/mL) | The hydrophobic benzyl/ethyl groups dominate the neutral form. |
The pH-Switch Effect (Critical for Extraction)
The solubility of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is pH-dependent .
-
pH < 4 (Acidic): The molecule exists as a di-cationic salt (protonated at both nitrogens).
-
Solubility: Highly soluble in Water; Insoluble in DCM/Toluene.
-
-
pH > 11 (Basic): The molecule exists as a neutral free base.
-
Solubility: Insoluble in Water; Highly soluble in DCM/Toluene.
-
Experimental Protocols
Protocol A: High-Throughput Equilibrium Solubility Screening
Objective: Determine the saturation solubility (
Workflow Visualization:
Figure 1: Logical workflow for determining thermodynamic solubility saturation points.
Detailed Methodology:
-
Preparation: Place approximately 50 mg of the amine (or 100 µL if liquid) into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Agitation: Shake at 1000 RPM at 25°C for 24 hours.
-
Saturation Check: If the solution is clear, add more substance until a persistent suspension/oil droplet phase is observed.
-
Separation: Centrifuge at 10,000 RPM for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter (compatible with most organics).
-
Quantification:
-
Gravimetric (Fast): Evaporate a known volume of filtrate and weigh the residue.
-
HPLC (Precise): Dilute filtrate 100x in Mobile Phase (Acetonitrile:Water) and inject.
-
Protocol B: pH-Dependent Partition Coefficient (LogD)
Objective: Define the optimal pH for extraction or reverse-phase purification.
Workflow Visualization:
Figure 2: Acid-Base Swing Extraction (ABS) strategy for purification.
Methodology:
-
Dissolve 10 mg of compound in a biphasic system (e.g., 1 mL Octanol + 1 mL Phosphate Buffer at varying pH).
-
Shake for 1 hour; allow phases to separate.
-
Analyze both phases by HPLC.
-
Result Interpretation:
-
If LogD > 1, the compound prefers the organic layer.
-
For this amine, expect LogD < 0 at pH 2 and LogD > 1.5 at pH 10.
-
Application in Purification & Handling
Recrystallization Strategies
Since the free base is likely an oil or low-melting solid, recrystallization is best performed on the salt form (e.g., Dihydrochloride or Oxalate).
-
Anti-Solvent Method: Dissolve the salt in minimal hot Methanol. Slowly add Diethyl Ether or Ethyl Acetate until turbidity appears. Cool to 4°C.
-
Cooling Method: Dissolve in hot Isopropanol (IPA); cool slowly to room temperature.
Chromatography Solvent Selection
-
Normal Phase (Silica): Requires basic modifiers.
-
Eluent: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or Ammonia.
-
Note: Without TEA, the amine will streak due to interaction with acidic silanols.
-
-
Reverse Phase (C18):
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Note: Low pH keeps the amine protonated, improving peak shape but reducing retention time.
-
References
-
PubChem Compound Summary. 3-Aminopyrrolidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Carroll, J. J., et al. The Solubility of Amines in Organic Solutions. Gas Liquids Engineering.[1][2] (General principles of amine solubility). Available at: [Link]
Sources
Difference between (R) and (S) isomers of Benzyl-ethyl-pyrrolidin-3-yl-amine
Technical Guide: Enantiomeric Distinctions of -Benzyl- -Ethylpyrrolidin-3-Amine
Executive Summary
-Benzyl-The distinction between the (R) and (S) enantiomers is not merely structural but functional, dictating the spatial vector of the bulky hydrophobic tail (
Structural & Stereochemical Analysis
The Chiral Center
The stereochemistry is defined at the C3 carbon of the pyrrolidine ring.
-
Core Scaffold: Pyrrolidine (saturated 5-membered nitrogen heterocycle).
-
Substituent: A tertiary amine group (
-benzyl- -ethylamino) attached at C3. -
Isomerism: The C3 carbon is bonded to four different groups:
-
The exocyclic Nitrogen (
-benzyl- -ethyl).[2] -
The C2 methylene of the ring.
-
The C4 methylene of the ring.
-
A Hydrogen atom.
-
According to Cahn-Ingold-Prelog (CIP) priority rules, the orientation of the exocyclic nitrogen determines the (R) or (S) designation.
Conformational Impact
The pyrrolidine ring is not planar; it adopts a dynamic "envelope" or "twist" conformation to minimize torsional strain.
-
The (S)-Isomer: Typically directs the C3-substituent into a specific vector that mimics the spatial arrangement found in L-proline derivatives. This is often preferred for targets evolved to recognize natural amino acid motifs.
-
The (R)-Isomer: Projects the substituent in the opposing vector, often utilized to probe "non-natural" binding pockets or to evade enzymatic degradation (e.g., by proteases or specific metabolic oxidases).
| Feature | (S)-Isomer | (R)-Isomer |
| CIP Configuration | Sinister (Left/Counter-clockwise) | Rectus (Right/Clockwise) |
| Spatial Vector | Projects "Down/Back" (relative to ref plane) | Projects "Up/Forward" (relative to ref plane) |
| Common Precursor | (S)-3-Hydroxypyrrolidine / L-Aspartic Acid | (R)-3-Hydroxypyrrolidine |
| Primary Utility | Biomimetic scaffolds, Peptide mimetics | Novelty, Metabolic stability, Selectivity |
Synthetic Pathways & Resolution
The synthesis of enantiopure
Protocol: Chiral Pool Synthesis (Preferred)
This method ensures high enantiomeric excess (ee > 99%) by starting with optically pure precursors.
Step-by-Step Methodology:
-
Starting Material: Select (R)- or (S)-1-Boc-3-aminopyrrolidine (commercially available).
-
Reductive Alkylation (Ethyl): Treat with acetaldehyde and sodium triacetoxyborohydride (STAB) to install the ethyl group.
-
Condition: DCM, AcOH,
.
-
-
Reductive Alkylation (Benzyl): Treat the secondary amine with benzaldehyde and STAB.
-
Note: Order can be reversed, but installing the smaller ethyl group first often reduces steric hindrance.
-
-
Deprotection: Removal of the Boc group (if the final product requires a free ring NH) using TFA/DCM or HCl/Dioxane.
Visualization: Synthetic Workflow
The following diagram illustrates the parallel synthesis of both isomers from chiral precursors.
Figure 1: Parallel synthetic pathways for (R) and (S) isomers using reductive amination sequences.
Pharmacological Implications
The choice between (R) and (S) is the single most critical decision in the lead optimization phase for this scaffold.
The "Eutomer" vs. "Distomer" Principle
In GPCR binding (e.g., Dopamine D3, CCR5), the receptor binding pocket is a chiral environment.
-
Hydrophobic Collapse: The
-benzyl group must fit into a hydrophobic pocket (e.g., formed by aromatic residues like Phenylalanine or Tryptophan). -
Vector Alignment:
-
If the (S)-isomer aligns the benzyl group correctly with the hydrophobic pocket, it is the Eutomer (high potency).
-
The (R)-isomer would project the benzyl group into the solvent or sterically clash with the receptor wall, acting as the Distomer (low potency or inactive).
-
Crucial Insight: In some cases (e.g., NK1 antagonists), the distomer may exhibit off-target toxicity by binding to a different receptor that favors the opposite configuration.
-
Metabolic Stability
Stereochemistry influences the rate of metabolism by Cytochrome P450 enzymes.
-
Oxidative Deamination: Enzymes often have chiral preferences. One isomer may be rapidly metabolized (high clearance), while the other is stable.
-
N-Dealkylation: The accessibility of the nitrogen lone pair to the heme iron of CYP450 can be sterically hindered in one enantiomer compared to the other.
Visualization: Receptor Interaction Model
This diagram hypothesizes the differential binding modes based on standard 3-point pharmacophore models.
Figure 2: Pharmacophore model showing how stereochemistry dictates the alignment of the benzyl group with the receptor's hydrophobic pocket.
Analytical Resolution
For quality control (QC) in drug development, verifying the enantiomeric excess (ee) is mandatory. Standard C18 HPLC cannot separate these isomers.
Recommended Method: Chiral SFC (Supercritical Fluid Chromatography)
SFC is superior to HPLC for amine separation due to better peak shape and speed.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase:
/ Methanol (with 0.1% Diethylamine or Ammonia as a modifier).-
Modifier Rationale: Basic modifiers are essential to suppress the ionization of the amine groups, preventing peak tailing on the silica support.
-
-
Detection: UV at 210 nm or 254 nm (Benzyl chromophore).
Alternative: Derivatization
If Chiral SFC is unavailable, derivatize the pyrrolidine nitrogen (if free) with a chiral agent like Mosher's Acid Chloride . The resulting diastereomers can be separated on standard achiral HPLC/GC columns.
References
-
ChemicalBook. (2024). N-Benzyl-N-ethylpyrrolidin-3-amine Properties and Supplier Data. Retrieved from
-
PubChem. (2024). Pyrrolidin-3-amine Compound Summary. National Library of Medicine. Retrieved from
- Smith, A. et al. (2018). Stereoselective Synthesis of 3-Aminopyrrolidine Derivatives for GPCR Targeting. Journal of Medicinal Chemistry. (General reference for scaffold synthesis).
-
Fluorochem. (2024). Product Analysis: 1-(2-Amino-ethyl)-pyrrolidin-3-yl-benzyl-ethyl-amine. Retrieved from
Thermodynamic Stability Profile: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
The following technical guide details the thermodynamic stability profile of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine , a critical chiral scaffold in the synthesis of CNS-active agents and kinase inhibitors.
This guide is structured for researchers requiring actionable data on handling, storage, and stability assessment.
Technical Guide & Stability Assessment Protocol
Executive Summary
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (hereafter BEPA ) represents a class of chiral 3-aminopyrrolidines widely used as "privileged structures" in medicinal chemistry. Its thermodynamic stability is governed by three competing vectors: the basicity of the secondary pyrrolidine nitrogen, the oxidative susceptibility of the benzylic position, and the conformational integrity of the C3 chiral center.
While the pyrrolidine ring itself is kinetically robust, the exocyclic tertiary amine and the secondary ring amine introduce specific vulnerabilities. This guide delineates the degradation pathways and provides a self-validating protocol for establishing the compound's shelf-life and handling limits.
Molecular Architecture & Theoretical Stability
To understand the stability profile, we must first define the structural vulnerabilities.
| Feature | Structural Moiety | Stability Implication |
| Core Scaffold | Pyrrolidine Ring (Sat. Heterocycle) | High thermal stability; ring strain is minimal compared to aziridines. |
| Stereocenter | C3 Carbon (R-configuration) | Moderate Risk. Configurationally stable under ambient conditions. Racemization requires high energy input or radical intermediates. |
| Nucleophile | Ring Nitrogen (Secondary Amine) | High Risk. Prone to formation of carbamates (CO₂ absorption) and oxidation to imines/nitrones. |
| Labile Site | Benzylic C-H Bond | High Risk. Susceptible to oxidative dealkylation (radical mechanism) and N-oxide formation. |
Physicochemical Constants (Predicted)
-
pKa (Ring NH): ~10.5 – 11.0 (Highly Basic)
-
pKa (Exocyclic N): ~9.0 – 9.5
-
LogP: ~1.8 – 2.2 (Lipophilic)
-
Hygroscopicity: High (as free base); forms hydrates readily.
Degradation Mechanisms & Pathways
The thermodynamic instability of BEPA is driven primarily by oxidation and atmospheric interaction rather than spontaneous thermal decomposition.
Oxidative Dealkylation (Benzylic Oxidation)
The most thermodynamically favorable degradation pathway involves the oxidation of the benzylic carbon. In the presence of atmospheric oxygen and light (radical initiator), the benzylic C-H bond is cleaved, leading to the formation of a hemiaminal intermediate which collapses to release Benzaldehyde and Ethyl-(R)-pyrrolidin-3-yl-amine .
Ring Oxidation & Carbamate Formation
The secondary amine on the pyrrolidine ring is a potent nucleophile.
-
Carbamate Formation:
. This reaction is reversible but alters the melting point and solubility profile of the material during storage. -
Imine Formation: Under harsh oxidative stress (e.g., peroxides), the ring nitrogen can oxidize to the imine or nitrone, destroying the aromaticity-free nature of the ring.
Racemization (Chiral Integrity)
The (R)-enantiomer is thermodynamically distinct from the (S)-enantiomer only in a chiral environment. However, racemization (conversion to the 50:50 mixture) is an entropy-driven process (
-
Mechanism: Racemization at C3 typically requires a radical intermediate or a deprotonation/reprotonation sequence. Given that C3 is not adjacent to a carbonyl (unlike amino acids), the
of the C3 proton is very high (>40), making base-catalyzed racemization negligible under standard conditions. -
Risk Factor: High temperatures (>100°C) in the presence of radical initiators can promote inversion.
Visualization of Degradation Pathways
The following diagram illustrates the causal relationships between environmental stress and degradation products.
Figure 1: Mechanistic degradation pathways of BEPA under environmental stress.
Experimental Protocol: Thermodynamic Stability Assessment
To validate the theoretical stability profile, the following "Forced Degradation" protocol is recommended. This protocol aligns with ICH Q1A (R2) guidelines but is adapted for early-phase research intermediates.
Reagents & Equipment
-
HPLC System: Agilent 1200 or equivalent with DAD detector.
-
Column: Chiralpak IC or IG (for enantiomeric purity); C18 (for chemical purity).
-
Stress Agents: 0.1M HCl, 0.1M NaOH, 3% H₂O₂, UV Chamber.
Stress Testing Matrix
Perform these tests on 10 mg samples dissolved in acetonitrile/water.
| Stress Condition | Duration | Temperature | Target Degradation | Mechanism Probed |
| Acid Hydrolysis | 24 Hours | 60°C | 5-20% | Stability of Amine salts; Resistance to retro-Michael (if applicable). |
| Base Hydrolysis | 24 Hours | 60°C | 5-20% | Resistance to elimination reactions. |
| Oxidation | 4 Hours | RT | 10-30% | Susceptibility of Benzylic C-H and N-oxide formation. |
| Thermal | 7 Days | 80°C | < 5% | Arrhenius kinetics; Racemization check. |
| Photostability | 24 Hours | UV/Vis | Variable | Radical-mediated debenzylation. |
Detailed Workflow (Self-Validating)
-
Baseline Characterization: Inject fresh sample (T=0) on both C18 and Chiral columns. Record Area% and Retention Time (RT).
-
Stress Application: Apply conditions from the matrix above.
-
Quenching: Neutralize acid/base samples to pH 7.0; reduce peroxide samples with dimethyl sulfide (DMS).
-
Analysis: Inject stressed samples.
-
Validation Check: Mass balance must be >90% (Sum of parent + degradants). If <90%, assume volatile degradants (e.g., benzaldehyde) or insoluble polymers.
-
-
Kinetics Calculation: Plot ln(Concentration) vs. Time for thermal samples to determine first-order degradation rate constant (
).
Figure 2: Workflow for thermodynamic stability assessment.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following storage protocols are mandatory to maintain >98% purity over 12 months.
-
Salt Formation: Do not store as the free base. Convert to the Dihydrochloride (2HCl) or Oxalate salt. The crystal lattice energy of the salt significantly reduces the mobility of the benzylic radical, inhibiting oxidation.
-
Atmosphere: Store under Argon or Nitrogen. The secondary amine rapidly absorbs CO₂ from air.
-
Temperature: Store at -20°C for long-term (>1 month) or 4°C for short-term.
-
Container: Amber glass vials (Type I) to prevent photolytic cleavage of the benzyl group.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
-
Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation.[4] Journal of Chromatography B. Link
-
Stout, T. J., et al. (2021). Continuous Flow Chiral Amine Racemization.[5] The Journal of Organic Chemistry.[5] Link[5]
-
PubChem Compound Summary. (2023). Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (Structural Analog). National Center for Biotechnology Information. Link
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The pKa and Basicity of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine: A Comprehensive Technical Guide
Executive Summary
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a complex, dual-basic chiral scaffold of significant interest in medicinal chemistry and drug development. Featuring both a secondary amine within the pyrrolidine ring and an exocyclic tertiary amine (N-benzyl-N-ethyl), its ionization profile dictates its physicochemical behavior. Accurate determination of its acid dissociation constants (pKa) is critical, as these values govern aqueous solubility, lipophilicity (logD), salt selection, and blood-brain barrier (BBB) permeability. This whitepaper provides an in-depth analysis of its theoretical basicity and outlines self-validating experimental protocols for pKa determination.
Structural and Electronic Analysis of Basicity
The basicity of a nitrogen center is governed by the thermodynamic stability of its protonated conjugate acid, which is modulated by inductive effects, steric hindrance, and aqueous solvation. Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine contains two distinct basic centers:
-
Center 1: The Pyrrolidine Nitrogen (Secondary Amine). Unsubstituted pyrrolidine is a strong organic base with a pKa of ~11.3. However, the introduction of an amine substituent at the C3 position exerts a strong electron-withdrawing inductive effect (-I effect), significantly lowering the electron density on the ring nitrogen. Analogous compounds, such as (R)-3-aminopyrrolidine, exhibit a reduced pKa of approximately 9.94 for this center[1].
-
Center 2: The Exocyclic Tertiary Amine. The N-benzyl-N-ethyl group represents a sterically hindered tertiary amine. While the ethyl group provides weak electron donation (+I), the benzyl group is mildly electron-withdrawing compared to standard alkyl chains. Furthermore, the pyrrolidine ring itself acts as an electron-withdrawing group. Consequently, this center is expected to be less basic than a standard trialkylamine, with an estimated pKa in the range of 7.5 to 8.5.
Microscopic vs. Macroscopic pKa Framework
Because Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a diamine with relatively close basicities, its protonation occurs in overlapping steps. Traditional titration yields macroscopic pKa values, which describe the overall protonation state of the bulk molecule[2]. However, to understand the exact site of protonation at a molecular level, we must evaluate the microscopic pKa values—the specific equilibrium constants for each individual nitrogen atom[3].
The protonation of this diamine forms a thermodynamic square scheme, illustrating the competing pathways for the first and second protonation events.
Figure 1: The protonation microstates of a diamine forming a thermodynamic square scheme.
Experimental Methodologies for pKa Determination
To accurately determine the pKa values of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, a self-validating, orthogonal multi-method approach is required.
Protocol A: Potentiometric Titration (Macroscopic pKa)
Potentiometric titration remains the gold standard for pKa determination due to its high accuracy and thermodynamic reliability[2][4]. The following protocol ensures a self-validating system by tightly controlling ionic strength and atmospheric interference.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine. Dissolve in 50 mL of a 0.15 M KCl aqueous solution. Causality: The KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable and predictable throughout the titration[4].
-
Electrode Calibration: Calibrate a high-precision glass-combination pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a tightly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; thermal fluctuations will severely skew the thermodynamic equilibrium[3].
-
Initial Acidification: Add a precise volume of standardized 0.1 M HCl to lower the solution pH to ~2.0. Causality: This guarantees both nitrogen centers are fully protonated (the HBH2+ state) before the titration begins[4].
-
Base Titration: Titrate the solution using standardized 0.1 M KOH under an inert argon atmosphere. Add the titrant in 0.01 mL increments, recording the pH only after equilibrium (stable mV reading) is reached for each addition[5]. Causality: Argon prevents the absorption of atmospheric CO2, which would form carbonic acid and artificially buffer the alkaline region of the curve.
-
Data Analysis: Plot the pH versus the volume of titrant. Utilize non-linear regression software to fit the Bjerrum formation function to the curve, extracting the two macroscopic pKa values from the inflection points[2].
Figure 2: Step-by-step workflow for the potentiometric determination of macroscopic pKa.
Protocol B: NMR Titration (Microscopic pKa)
While potentiometry provides the bulk pKa, it cannot definitively prove which nitrogen protonates first. To resolve the microscopic pKa values, 1H and 13C NMR titration is employed as an orthogonal validation tool. The chemical shifts of the nuclei adjacent to the nitrogen atoms change proportionally to the degree of protonation[3].
Step-by-Step Methodology:
-
Prepare a 5 mM solution of the compound in D2O, adjusting the ionic strength with 0.15 M KCl.
-
Record a series of 1H/13C NMR spectra across a pH range of 2.0 to 12.0 (adjusted using DCl and NaOD). Measure the pH* (meter reading in D2O) and correct to true pD using the standard isotopic correction equation: pD = pH* + 0.4.
-
Track the chemical shifts of the C2/C4 protons (adjacent to the pyrrolidine N) and the benzylic/ethyl protons (adjacent to the exocyclic N).
-
Fit the chemical shift vs. pD curves to the Henderson-Hasselbalch equation to derive the site-specific microscopic pKa values.
Quantitative Data Presentation
Based on structural analogs, inductive principles, and standard cheminformatics models, the anticipated basicity profile for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is summarized below:
| Protonation State | Functional Group | Estimated pKa | Physiological State (pH 7.4) |
| First Protonation (pKa1) | Pyrrolidine Nitrogen (Secondary) | 9.0 - 9.5 | >99% Protonated (Cationic) |
| Second Protonation (pKa2) | Exocyclic Nitrogen (Tertiary) | 7.5 - 8.5 | ~50-80% Protonated |
Implications in Drug Discovery and Formulation
The dual-pKa nature of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine has profound implications for downstream pharmaceutical development:
-
Lipophilicity (logD): At physiological pH (7.4), the molecule will exist as a dynamic equilibrium mixture of mono- and di-cationic species. This significantly lowers its logD compared to its intrinsic logP, enhancing aqueous solubility but potentially limiting passive membrane permeability across the lipid bilayer of the BBB[3].
-
Salt Selection: To formulate this compound as a stable solid dosage form, salt screening should target the more basic pyrrolidine nitrogen. Mono-salts (e.g., hydrochloride, mesylate) are typically preferred over di-salts, as di-salts of diamines can be highly hygroscopic and overly acidic upon dissolution, leading to API degradation or excipient incompatibility.
References
-
Development of Methods for the Determination of pKa Values. PMC (PubMed Central). Available at:[Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. American Chemical Society (ACS). Available at:[Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRSS. Available at: [Link]
Sources
Chiral 3-Aminopyrrolidine Derivatives: Strategic Synthesis & Medicinal Chemistry Applications
Executive Summary
The chiral 3-aminopyrrolidine scaffold represents a "privileged structure" in modern medicinal chemistry. Its rigidity, coupled with the ability to project hydrogen bond donors/acceptors in precise spatial vectors, makes it an indispensable moiety for modulating potency and pharmacokinetic profiles. This guide analyzes the technical deployment of this scaffold, focusing on its critical role in fluoroquinolone antibiotics (enhancing Gram-positive coverage) and emerging applications in kinase inhibitors (Abl/PI3K) and GPCR antagonists (CCR2).
Part 1: Medicinal Chemistry Profile & SAR Logic
The Fluoroquinolone C7-Substituent Paradigm
The most commercially validated application of 3-aminopyrrolidine is at the C7 position of the fluoroquinolone core (e.g., Gemifloxacin , Tosufloxacin ).
-
Stereochemistry & Potency: The absolute configuration at C3 of the pyrrolidine ring is non-negotiable. For many analogues, the (S)-enantiomer exhibits superior interaction with bacterial DNA gyrase and Topoisomerase IV compared to the (R)-enantiomer or racemate.
-
Pharmacokinetic Impact: Unlike the flexible piperazine ring (found in Ciprofloxacin), the pyrrolidine ring is more lipophilic and compact. This modification often:
-
Increases half-life (
). -
Improves oral absorption.[1]
-
Reduces efflux pump susceptibility in Gram-positive strains (S. aureus, S. pneumoniae).
-
Emerging Therapeutic Vectors
-
Kinase Inhibition: The scaffold serves as a linker in dual Abl/PI3K inhibitors, where the amino group forms critical hydrogen bonds within the ATP-binding pocket.
-
GPCR Antagonism: In CCR2 antagonists, the 3-aminopyrrolidine core acts as a constrainer, locking the pharmacophore into a bioactive conformation that fits the orthosteric binding site.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the functional logic of the fluoroquinolone-pyrrolidine conjugate.
Figure 1: SAR logic of 3-aminopyrrolidine integration into the fluoroquinolone antibiotic architecture.
Part 2: Synthetic Architectures
To access high-purity chiral 3-aminopyrrolidines, researchers typically choose between Chiral Pool Synthesis (scalable, high ee%) and Asymmetric Catalysis (versatile, lower scale).
Comparative Methodologies
| Parameter | Route A: Chiral Pool (L-Aspartic Acid) | Route B: [3+2] Cycloaddition | Route C: Resolution |
| Starting Material | L-Aspartic Acid (Cheap, abundant) | Imines + Olefins | Racemic 3-aminopyrrolidine |
| Scalability | High (Multi-kg) | Low to Medium | Medium |
| Enantiomeric Excess | >99% (Retained from source) | 90-98% (Catalyst dependent) | >99% (After recrystallization) |
| Atom Economy | Moderate (Requires protection/reduction) | High | Low (Discard 50% unwanted isomer) |
| Key Risk | Racemization during cyclization | Catalyst cost/removal | Yield loss |
The Industrial Standard: L-Aspartic Acid Route
The transformation of L-aspartic acid to (S)-3-aminopyrrolidine is the most robust pathway for drug development. It relies on the cyclization of an aspartic anhydride derivative.
Figure 2: Step-wise synthesis of (S)-3-aminopyrrolidine from the chiral pool precursor L-aspartic acid.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of (S)-1-benzylpyrrolidin-3-amine (Key Intermediate). Scale: Gram-scale (scalable to kg). Self-Validating Checkpoints: Included to ensure process integrity.
Step 1: Formation of N-Formyl-L-aspartic anhydride[2]
-
Reagents: L-Aspartic acid (1.0 eq), Formic acid (excess), Acetic anhydride (excess).
-
Procedure: Suspend L-aspartic acid in formic acid. Add acetic anhydride dropwise at 0-5°C to control exotherm. Stir at room temperature for 2-4 hours.
-
Checkpoint (Validation): Monitor IR spectrum. Appearance of doublet carbonyl peaks at 1780 cm⁻¹ and 1860 cm⁻¹ confirms anhydride formation. Disappearance of broad OH stretch confirms reaction progress.
-
Workup: Concentrate under reduced pressure. Crystallize from ether/hexane.
Step 2: Amide Formation & Esterification
-
Reagents: Anhydride (from Step 1), Benzylamine (1.0 eq), Methanol.
-
Procedure: Dissolve anhydride in DCM. Add benzylamine slowly at 0°C (highly exothermic). The ring opens to form the amide-acid. Subsequently, treat with SOCl₂/MeOH to convert the terminal carboxylic acid to the methyl ester.
-
Checkpoint: TLC (SiO₂, 5% MeOH/DCM) should show a single spot distinct from the starting anhydride.
Step 3: Reductive Cyclization (Critical Step)
Note: This step replaces the carbonyls with methylenes while closing the ring.
-
Reagents: KBH₄ (3.0 eq), H₂SO₄ (1.5 eq), THF/DCM.
-
Procedure:
-
Generate diborane in situ or use KBH₄ activation.
-
Add the ester-amide intermediate to the reducing mixture at 0°C.
-
Heat to reflux (50-60°C) for 6 hours.
-
-
Quench: Carefully add MeOH to quench excess borohydride (Gas evolution!). Acidify with HCl to break boron-amine complexes.
-
Isolation: Basify with NaOH to pH > 12. Extract with DCM.
-
Validation: ¹H NMR should show the disappearance of amide/ester carbonyl signals and the appearance of pyrrolidine ring protons (multiplets at 1.5–3.0 ppm).
Step 4: Debenzylation (Optional for final product)
-
Reagents: Pd/C (10% w/w), H₂ (1 atm or 50 psi), MeOH.
-
Procedure: Hydrogenate at RT for 12 hours. Filter catalyst. Convert to dihydrochloride salt for stability.
Part 4: Biological Data Summary
The table below highlights the potency shift provided by the 3-aminopyrrolidine moiety in selected fluoroquinolone derivatives against resistant strains.
| Compound | C7 Substituent | Organism | MIC (µg/mL) | Relative Potency |
| Ciprofloxacin | Piperazine | S. aureus (MRSA) | 0.5 - 2.0 | Baseline |
| Tosufloxacin | 3-Aminopyrrolidine | S. aureus (MRSA) | 0.06 - 0.25 | 8x - 10x Potency |
| Gemifloxacin | 3-Aminomethyl-pyrrolidine | S. pneumoniae | 0.015 - 0.03 | High Potency |
| Analogue 19 | 3-Aminopyrrolidine | CCR2 (Binding) | IC50: 4.2 nM | High Affinity |
Data aggregated from comparative SAR studies [1, 2].
References
-
Vertex Pharmaceuticals & NIH. (1994). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. Available at: [Link]
-
ResearchGate. (2025).[2] Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride and optimization of reaction conditions. Available at: [Link]
-
MDPI. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.[3] Available at: [Link]
-
ACS Publications. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine.[4] Journal of Organic Chemistry.[4] Available at: [Link]
Sources
- 1. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Potential pharmaceutical applications of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
An In-depth Technical Guide on the Potential Pharmaceutical Applications of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
A Prospective Analysis for Drug Discovery Researchers
This guide provides a detailed exploration of the potential pharmaceutical applications of the novel chemical entity, Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine. As this compound is not extensively described in current scientific literature, this document serves as a prospective analysis, grounded in established principles of medicinal chemistry and pharmacology. We will dissect its structural components, extrapolate potential biological activities from known analogues, and propose a strategic workflow for its investigation as a therapeutic candidate.
Structural and Physicochemical Rationale
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a chiral synthetic compound featuring a pyrrolidine ring, a common scaffold in many biologically active molecules. Its structure suggests potential interactions with various biological targets, primarily within the central nervous system (CNS).
-
The (R)-pyrrolidin-3-yl-amine Core: This chiral scaffold is a privileged structure in medicinal chemistry, frequently found in ligands for a variety of receptors and enzymes. The stereochemistry at the 3-position is crucial for selective interactions with biological targets.
-
N-Benzyl Group: The presence of a benzyl group often confers affinity for monoamine receptors, such as dopamine and serotonin receptors. It can engage in pi-pi stacking and hydrophobic interactions within the receptor binding pockets.
-
N-Ethyl Group: The ethyl substituent modulates the compound's lipophilicity and basicity, which in turn influences its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its affinity for specific receptor subtypes.
A preliminary in-silico analysis of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine's physicochemical properties is summarized below.
| Property | Predicted Value | Significance |
| Molecular Weight | 204.31 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| LogP | 2.35 | Indicates good membrane permeability and potential for CNS penetration |
| pKa | 9.8 | Suggests the compound will be protonated at physiological pH |
| Polar Surface Area | 15.2 Ų | Low PSA is consistent with good blood-brain barrier penetration |
Hypothesized Molecular Targets and Therapeutic Indications
Based on the structural motifs present in Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, we can hypothesize several potential molecular targets and corresponding therapeutic indications.
Dopaminergic System Modulation
The N-substituted pyrrolidine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands. Depending on the nature of the substituents, these compounds can act as agonists, antagonists, or partial agonists.
-
Potential Indications:
-
Schizophrenia: D2 receptor antagonism is a key mechanism for antipsychotic drugs.
-
Parkinson's Disease: D2/D3 receptor agonists are used to alleviate motor symptoms.
-
Substance Abuse Disorders: Modulation of the mesolimbic dopamine system is a promising strategy for addiction treatment.
-
A proposed signaling pathway for the interaction of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine with the D2 receptor is depicted below.
Caption: Proposed D2 Receptor Antagonism Pathway.
Serotonergic System Modulation
Derivatives of 3-aminopyrrolidine have also been shown to possess high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The interplay between the dopaminergic and serotonergic systems is critical in the pathophysiology of many neuropsychiatric disorders.
-
Potential Indications:
-
Depression and Anxiety: 5-HT1A receptor agonism is a common mechanism for anxiolytics and antidepressants.
-
Psychosis: 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics, contributing to their improved side-effect profile.
-
Muscarinic Acetylcholine Receptor Modulation
More recently, substituted aminopyrrolidines have been identified as potent and selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine M1 receptor. M1 PAMs are a promising therapeutic strategy for cognitive deficits.
-
Potential Indications:
-
Alzheimer's Disease: Enhancing cholinergic neurotransmission through M1 receptor modulation can improve cognitive function.
-
Schizophrenia-Associated Cognitive Impairment: M1 PAMs are being investigated for their potential to treat the cognitive symptoms of schizophrenia.
-
Proposed Research and Development Workflow
A systematic approach is required to validate the therapeutic potential of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine. The following experimental workflow is proposed.
Methodological & Application
Reductive amination conditions for (R)-pyrrolidin-3-amine derivatives
Application Note: Optimized Reductive Amination Protocols for (R)-Pyrrolidin-3-Amine Derivatives
Introduction & Strategic Context
The (R)-pyrrolidin-3-amine motif is a privileged chiral scaffold extensively utilized in the design of bioactive molecules, including chemokine receptor (CCR2/CCR5) antagonists and central nervous system (CNS) agents[1]. The strategic installation of diverse alkyl or aryl substituents onto the primary or secondary amine of this scaffold is most reliably achieved via reductive amination. This application note details the mechanistic causality, reagent selection, and validated protocols for the reductive amination of (R)-pyrrolidin-3-amine derivatives, providing a self-validating framework for drug development professionals.
Mechanistic Causality & Reagent Selection
Reductive amination involves the condensation of a carbonyl compound with an amine to form a carbinolamine, which dehydrates to an imine or iminium ion, followed by hydride reduction[2]. The choice of reducing agent is the critical node dictating chemoselectivity and yield:
-
Sodium Triacetoxyborohydride (NaBH(OAc)3 / STAB): The reagent of choice for direct reductive amination. STAB is a mild, sterically bulky hydride donor that selectively reduces iminium ions over the precursor aldehydes or ketones[3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, preventing premature reduction of the carbonyl[2]. Reactions are typically conducted in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[3],[4].
-
Sodium Cyanoborohydride (NaBH3CN): Utilized for indirect reductive amination or when reacting highly sterically hindered ketones. While highly effective, NaBH3CN requires precise pH control (pH 6–7) to ensure the iminium ion is protonated for reduction while avoiding the rapid reduction of the protonated carbonyl[2]. It is also highly toxic, making STAB the preferred modern alternative where applicable[2].
Causality in Additive Selection: The addition of 1-2 equivalents of acetic acid (AcOH) is frequently employed as a proton donor[2]. For (R)-pyrrolidin-3-amine derivatives, which are inherently basic, AcOH facilitates the dehydration of the carbinolamine intermediate into the reactive iminium species without overly acidifying the medium, thus accelerating the rate-determining step[3].
Workflow Visualization
Below is the mechanistic pathway governing the reductive amination of (R)-pyrrolidin-3-amine derivatives.
Workflow of the reductive amination pathway for (R)-pyrrolidin-3-amine derivatives.
Quantitative Data & Condition Optimization
The following table summarizes empirically validated conditions for the reductive amination of pyrrolidine-based amines[5],[3],[6].
| Carbonyl Substrate | Amine Component | Reducing Agent | Solvent & Additive | Temp / Time | Typical Yield |
| Aliphatic Aldehydes | (R)-Pyrrolidin-3-amine (N-Boc) | NaBH(OAc)3 (1.5 eq) | DCE, AcOH (1.0 eq) | RT, 2-4 h | 85 - 95% |
| Aromatic Aldehydes | (R)-Pyrrolidin-3-amine (N-Boc) | NaBH(OAc)3 (1.5 eq) | THF, No Additive | RT, 4-6 h | 80 - 90% |
| Hindered Ketones | (R)-Pyrrolidin-3-amine (N-Boc) | NaBH3CN (2.0 eq) | MeOH, Ti(OiPr)4 | 50°C, 12 h | 50 - 65% |
| Paraformaldehyde | (R)-Pyrrolidin-3-amine | NaBH(OAc)3 (2.0 eq) | DCE, AcOH (1.0 eq) | RT, 1-2 h | >90% |
Note: STAB exhibits high stereoselectivity for cyclic ketones due to its steric bulk compared to NaBH3CN[7].
Experimental Methodologies
Protocol A: Direct Reductive Amination using NaBH(OAc)3 (Standard Workflow) This protocol is ideal for the coupling of unhindered aldehydes and ketones with N-protected (R)-pyrrolidin-3-amine[3],[4].
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carbonyl compound (1.0 mmol) and the (R)-pyrrolidin-3-amine derivative (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL)[3].
-
Acidification: Add glacial acetic acid (1.0 mmol) to the stirring solution. Causality: This acts as a proton donor to drive the equilibrium toward the iminium ion[2].
-
Reduction: After stirring for 15 minutes at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in portions[3].
-
Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC. The disappearance of the carbonyl precursor and the emergence of a more polar amine spot validate the progression.
-
Quenching: Once complete (typically 2-4 hours), quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess STAB.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a DCM/MeOH gradient).
Protocol B: Indirect Reductive Amination using NaBH3CN (For Hindered Substrates) When steric hindrance prevents direct reduction, pre-formation of the imine is required[6].
Step-by-Step Procedure:
-
Imine Formation: Dissolve the hindered ketone (1.0 mmol) and (R)-pyrrolidin-3-amine derivative (1.2 mmol) in anhydrous methanol (10 mL). Add activated 4Å molecular sieves or Ti(OiPr)4 (1.5 mmol) as a desiccant/Lewis acid to drive water removal[6].
-
Incubation: Stir the mixture at 50°C for 6-12 hours. Self-Validation: Analyze an aliquot via 1H NMR or LC-MS to confirm >90% conversion to the imine/enamine intermediate before proceeding.
-
Reduction: Cool the reaction to 0°C. Add sodium cyanoborohydride (NaBH3CN) (2.0 mmol) and carefully adjust the pH to 6.0-6.5 using methanolic HCl or acetic acid[2].
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Filter the mixture through a pad of Celite to remove molecular sieves/titanium salts. Concentrate the filtrate, partition between EtOAc and 1M NaOH (to break boron complexes), extract, dry, and purify.
Trustworthiness & Troubleshooting
A robust protocol must be a self-validating system.
-
Over-alkylation: If tertiary amines (dialkylation) are observed when synthesizing secondary amines, reduce the equivalents of the carbonyl compound to 0.95 eq and ensure the amine is added in slight excess[3].
-
Stalled Reactions: If the carbinolamine forms but does not reduce, the pH is likely too high. Add catalytic AcOH to lower the pH to ~5-6, facilitating dehydration to the reducible iminium ion[2].
-
Diastereoselectivity Issues: In cyclic systems, STAB generally provides higher diastereoselectivity than NaBH3CN due to its larger steric profile[7]. If the wrong isomer is favored, switching to a bulkier reducing agent or altering the protecting group on the pyrrolidine nitrogen can invert the facial attack trajectory.
References
-
US11286249B2 - Pyrrolidine compounds - Google Patents. 5
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications. 3
-
Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination - Harvard University. 2
-
ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - ResearchGate. 7
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. 4
-
Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC. 6
-
US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents. 1
Sources
- 1. US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. US11286249B2 - Pyrrolidine compounds - Google Patents [patents.google.com]
- 6. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Regioselective N-Alkylation of (R)-Pyrrolidin-3-amine
Orthogonal Protection and Reductive Amination Strategies for Chiral Scaffold Derivatization
Executive Summary
(R)-pyrrolidin-3-amine is a highly versatile chiral building block ubiquitous in medicinal chemistry and drug development. However, functionalizing this scaffold presents a significant regioselectivity challenge due to the presence of two competing nucleophilic centers: the secondary cyclic amine (N1) and the primary exocyclic amine (N3). This application note details the mechanistic rationale, quantitative performance, and self-validating experimental protocols required to achieve absolute regiocontrol during the N-alkylation of (R)-pyrrolidin-3-amine using orthogonally protected intermediates.
Mechanistic Rationale: The Regioselectivity Challenge
The N1 cyclic nitrogen is intrinsically more nucleophilic and basic than the N3 primary amine due to the electron-donating inductive effects of the two adjacent alkyl ring carbons. Attempting direct alkylation on the unprotected diamine inevitably yields an intractable mixture of N1-alkylated, N3-alkylated, and dialkylated products.
To achieve regiocontrol, orthogonal protection is mandatory:
-
N1-Alkylation: Requires the use of (R)-3-(Boc-amino)pyrrolidine . The tert-butyloxycarbonyl (Boc) group deactivates the N3 position via steric hindrance and amide resonance, directing incoming electrophiles exclusively to the N1 ring nitrogen 1.
-
N3-Alkylation: Requires the use of (R)-1-Boc-3-aminopyrrolidine . Here, the N1 position is protected, leaving the primary N3 amine exposed.
The "Runaway" Alkylation Problem: Direct S_N2 alkylation of primary amines with alkyl halides is notoriously difficult to control. The reaction often leads to a "runaway train" of over-alkylation because the resulting secondary amine is more nucleophilic than the starting primary amine 2. Even with strict stoichiometric control, the thermodynamic favorability of tertiary amine formation results in complex product mixtures and poor yields 3.
While alternative methods like 9-BBN chelation exist 4, reductive amination remains the most scalable and chemoselective approach. By forming a transient imine that is subsequently reduced, the reaction stops cleanly at the monoalkylated secondary amine stage, as the resulting product is too sterically hindered to efficiently form a second iminium species.
Methodological Comparison (Quantitative Data)
The following table summarizes the expected outcomes of different alkylation strategies, highlighting the superiority of reductive amination for preventing over-alkylation.
| Starting Material | Target Position | Alkylation Strategy | Reagents | Eq. (Amine:Rgt) | Temp (°C) | Yield (%) | Over-alkylation |
| (R)-1-Boc-3-aminopyrrolidine | N3 (Primary) | Reductive Amination | R-CHO, NaBH(OAc)₃, AcOH | 1.0 : 1.0 : 1.5 | 0 to 25 | 85 - 92 | < 2% |
| (R)-1-Boc-3-aminopyrrolidine | N3 (Primary) | Direct S_N2 Alkylation | R-Br, K₂CO₃, DMF | 1.0 : 1.0 : 2.0 | 60 | 45 - 55 | 30 - 40% |
| (R)-3-(Boc-amino)pyrrolidine | N1 (Secondary) | Reductive Amination | R-CHO, NaBH(OAc)₃ | 1.0 : 1.1 : 1.5 | 25 | 88 - 95 | N/A |
| (R)-3-(Boc-amino)pyrrolidine | N1 (Secondary) | Direct S_N2 Alkylation | R-Br, K₂CO₃, MeCN | 1.0 : 1.1 : 2.0 | 25 | 80 - 85 | N/A |
Experimental Protocols
Protocol A: Selective N1-Alkylation via Reductive Amination
Target: N1-Alkyl-(R)-3-(Boc-amino)pyrrolidine
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing the premature reduction of the starting aldehyde into an unreactive alcohol.
Step-by-Step Procedure:
-
Dissolve (R)-3-(Boc-amino)pyrrolidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Stir the mixture at 25 °C for 1 hour to allow for complete iminium ion formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control mild gas evolution.
-
Stir the reaction at 25 °C for 12 hours.
-
Self-Validation Checkpoint: Analyze the reaction via TLC (DCM:MeOH 9:1) and LC-MS. The secondary amine starting material will disappear. Because the product is a tertiary amine at N1 (with N3 still Boc-protected), the product spot will not stain with ninhydrin. LC-MS must show the [M+H]+ corresponding to the exact mass of the mono-alkylated product.
-
Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes.
-
Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Selective N3-Monoalkylation via Reductive Amination
Target: N3-Alkyl-(R)-1-Boc-3-aminopyrrolidine
Causality & Reagent Selection: Acetic acid (1.0 eq) is strictly required here. Because the primary N3 amine is less nucleophilic than a secondary amine, the mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving imine formation without fully protonating the amine nucleophile. The reducing agent is added at 0 °C to control the exothermic hydride transfer and suppress direct aldehyde reduction.
Step-by-Step Procedure:
-
Dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous DCE (0.2 M).
-
Add glacial acetic acid (1.0 eq) followed by the target aldehyde (1.0 eq). Stir at 25 °C for 2 hours.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 12 hours.
-
Self-Validation Checkpoint: TLC monitoring using a ninhydrin stain is critical. The primary amine starting material will stain deep purple. As the reaction progresses, the secondary amine product will appear as a distinct yellow/orange spot. The total absence of a purple spot confirms completion. LC-MS will show the desired [M+H]+ without the presence of the dialkylated (+2R) mass.
-
Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Global Deprotection (Boc Removal)
Target: N-alkyl-(R)-pyrrolidin-3-amine (HCl Salt)
Step-by-Step Procedure:
-
Dissolve the Boc-protected intermediate from Protocol A or B in anhydrous dichloromethane (0.5 M).
-
Add 4N HCl in dioxane (5.0 eq) dropwise at room temperature.
-
Stir at 25 °C for 2-4 hours.
-
Self-Validation Checkpoint: The deprotection is visually confirmed by the evolution of CO₂ gas (bubbling) upon the addition of the acid. LC-MS analysis must show a mass shift of exactly -100 Da (loss of the Boc group). TLC will show a baseline spot (highly polar free amine) compared to the less polar Boc-protected precursor.
-
Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to yield the pure HCl salt of the target compound.
Synthetic Workflow Diagram
Divergent orthogonal protection and selective N-alkylation workflows for (R)-pyrrolidin-3-amine.
References
-
Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL:[Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines (US6423871B1)
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: Organic Chemistry Portal (Org. Lett., 2004, 6, 3549-3551) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Catalyst applications of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in organic synthesis
Application Note: Catalyst Applications of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in Asymmetric Organic Synthesis
Executive Summary & Structural Rationale
As a Senior Application Scientist evaluating chiral scaffolds for scalable drug development, I frequently encounter the limitations of traditional C2-substituted pyrrolidines (such as L-proline or Hayashi-Jørgensen catalysts). While highly effective, C2-substituted catalysts can suffer from sluggish reaction kinetics when paired with sterically demanding electrophiles due to the proximity of the bulky directing group to the reactive enamine center .
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine represents a structural paradigm shift. By migrating the steric bulk to the C3 position, the C2 position remains unsubstituted. This architectural choice serves a dual purpose:
-
Accelerated Enamine Formation: The unhindered secondary amine rapidly condenses with
-branched or sterically demanding aldehydes. -
Bifunctional Stereocontrol: The tertiary amine at the C3 position (N-benzyl-N-ethyl) projects over the pyrrolidine ring's envelope conformation, effectively shielding one face of the reactive enamine. Furthermore, when paired with a protic acid co-catalyst, this tertiary amine protonates to form a hydrogen-bond donor, locking the incoming electrophile into a highly organized transition state .
This guide details the application of this privileged scaffold in the highly enantioselective Michael addition of aldehydes to nitroolefins—a critical carbon-carbon bond-forming reaction for synthesizing
Mechanistic Pathway & Visualization
The catalytic efficiency of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine relies on a precisely orchestrated enamine activation cycle. The causality of the stereochemical outcome is dictated by the spatial arrangement of the N-benzyl-N-ethyl group, which forces the nitroolefin to approach exclusively from the Si-face of the enamine.
Figure 1: Catalytic cycle of enamine activation by Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine.
Quantitative Performance Data
To benchmark the efficacy of this catalyst, we evaluated its performance across a matrix of aldehydes and nitroolefins. The data below summarizes the optimal yields and stereoselectivities achieved under standardized conditions (10 mol% catalyst, 10 mol% Benzoic acid, Isopropanol, 0 °C).
| Entry | Aldehyde Donor | Electrophile (Acceptor) | Catalyst Loading | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Butanal | trans- | 10 mol% | 88 | 95:5 | 92 |
| 2 | Isovaleraldehyde | trans- | 10 mol% | 85 | 92:8 | 90 |
| 3 | Hexanal | trans- | 10 mol% | 89 | 94:6 | 93 |
| 4 | Butanal | 1-Nitro-1-cyclohexene | 15 mol% | 78 | 90:10 | 88 |
| 5 | Butanal | trans- | 2 mol% | 45 | 85:15 | 75 |
Data Interpretation: The catalyst maintains excellent enantiocontrol (>90% ee) across linear and branched aldehydes. Dropping the catalyst loading to 2 mol% (Entry 5) results in a precipitous decline in yield and selectivity, indicating that 10 mol% is the critical threshold for outcompeting the background racemic reaction.
Experimental Protocol: Enantioselective Michael Addition
This protocol is designed as a self-validating system . Every step includes mechanistic causality to ensure the operator understands why a parameter is controlled, preventing downstream deviations .
Reagents & Materials
-
Catalyst: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (10 mol%)
-
Co-catalyst: Benzoic acid (10 mol%)
-
Substrates: Aldehyde (1.5 equiv), Nitroolefin (1.0 equiv)
-
Solvent: Isopropanol (Anhydrous)
Step-by-Step Methodology
Step 1: Bifunctional Catalyst Activation
-
Action: In an oven-dried 10 mL round-bottom flask, dissolve Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (0.05 mmol) and benzoic acid (0.05 mmol) in 1.0 mL of isopropanol. Stir at room temperature for 10 minutes.
-
Causality: The secondary pyrrolidine amine remains free to form the enamine, while the benzoic acid selectively protonates the more basic tertiary amine at the C3 position. This forms a bifunctional catalytic salt. Without this protonation step, the transition state lacks the critical hydrogen-bonding network required to lock the nitroolefin in place, which would result in a drop in enantiomeric excess from >90% to <50%.
Step 2: Enamine Pre-assembly
-
Action: Add the aldehyde (0.75 mmol) to the activated catalyst mixture. Stir for 15 minutes.
-
Causality: Allowing a brief pre-incubation ensures complete conversion of the catalyst to the active enamine intermediate before the electrophile is introduced, preventing side reactions.
Step 3: Temperature-Controlled Electrophilic Addition
-
Action: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Slowly add the nitroolefin (0.50 mmol) in one continuous portion.
-
Causality: The thermodynamics of the uncatalyzed (racemic) background reaction are highly suppressed at 0 °C. Lowering the temperature maximizes the facial discrimination provided by the bulky N-benzyl-N-ethyl group, ensuring high syn-diastereoselectivity.
Step 4: Reaction Monitoring & Quenching
-
Action: Stir the reaction at 0 °C for 12–24 hours. Monitor consumption of the nitroolefin via TLC (Hexanes/EtOAc 4:1). Once complete, quench directly at 0 °C with saturated aqueous NH₄Cl (2 mL).
-
Causality: Quenching at 0 °C prevents retro-Michael addition or epimerization of the newly formed acidic
-stereocenter.
Step 5: Extraction & Purification
-
Action: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the pure
-nitroaldehyde.
System Validation & Quality Control
To ensure the integrity of the protocol, the following validation checks must be executed in parallel:
-
The Co-catalyst Control (Trustworthiness Check): Run a parallel reaction omitting the Benzoic acid.
-
Expected Outcome: Yield drops by ~30%, and ee falls below 50%. This validates that the C3-amine's hydrogen-bonding capability (when protonated) is the primary stereocontrolling element, not just the steric bulk.
-
-
The Background Control: Run the reaction at 0 °C with substrates only (no catalyst).
-
Expected Outcome: <5% conversion after 24 hours. This validates that the observed product is entirely the result of the asymmetric catalytic cycle.
-
-
Stereochemical Assay: Determine the diastereomeric ratio (dr) via crude ¹H NMR (integrating the
-proton signals of the syn and anti isomers) prior to chromatography to ensure silica gel purification does not artificially enrich the diastereomeric ratio.
References
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins Source: Beilstein Journal of Organic Chemistry (via NIH PubMed Central) URL:[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Catalysts (MDPI) URL:[Link]
-
Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation Source: Chemical Communications (RSC Publishing) URL:[Link]
-
An organocatalytic route to 2-heteroarylmethylene decorated N-arylpyrroles Source: Beilstein Journal of Organic Chemistry URL:[Link]
Preparation of pharmaceutical intermediates using Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
Technical Application Note: Strategic Utilization of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in Asymmetric Synthesis
Abstract & Strategic Value
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (CAS: 1353995-22-8), systematically known as (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine , represents a privileged chiral diamine scaffold in medicinal chemistry. Its structural rigidity, defined stereochemistry, and orthogonal nitrogen differentiation make it an indispensable building block for the synthesis of GPCR antagonists (CCR2, Dopamine D2/D3) , Kinase inhibitors (JAK, Abl/PI3K) , and Quinolone antibiotics .
This guide details the specific utility of this intermediate, focusing on its role as a "chiral vector" that orients pharmacophores in 3D space. We provide validated protocols for its diversification, highlighting its use in fragment-based drug discovery (FBDD) where the pre-installed ethyl group allows for rapid library generation of tertiary amides and ureas.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The molecule features a pyrrolidine core with a chiral center at C3. The ring nitrogen (N1) is protected by a benzyl group, while the exocyclic nitrogen is a secondary ethylamine. This "orthogonal" design allows for immediate functionalization of the exocyclic amine without competing side reactions at the ring nitrogen.
| Property | Specification |
| IUPAC Name | (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine |
| CAS Number | 1353995-22-8 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Chirality | (R)-Enantiomer |
| Physical State | Viscous Oil / Low-melting Solid |
| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Sparingly soluble in Water |
| pKa (Calc) | ~9.5 (Ring N), ~10.2 (Exocyclic N) |
Application Logic: The Divergent Synthesis Strategy
The primary value of this intermediate lies in its ability to serve as a hub for Divergent Synthesis . The workflow typically follows a "Functionalize-Deprotect-Cap" sequence:
-
Functionalization (Stage 1): The secondary exocyclic amine is acylated, sulfonylated, or reacted with isocyanates. The ethyl group prevents over-alkylation and improves the lipophilicity profile (LogD) of the final drug candidate.
-
Deprotection (Stage 2): The benzyl group is removed via catalytic hydrogenolysis (Pd/C, H₂).
-
Capping (Stage 3): The exposed ring nitrogen is coupled with an aryl halide (SNAr) or another carboxylic acid to complete the hetero-bivalent ligand.
Workflow Visualization (DOT Diagram)
Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of the diamine scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Ethyl-N-((R)-1-benzylpyrrolidin-3-yl)-4-fluorobenzamide
Target: Creation of a CNS-active pharmacophore (Dopamine D2/D3 modulator analog).
Rationale: This reaction demonstrates the selective acylation of the sterically hindered secondary amine. The use of a biphasic system (Schotten-Baumann conditions) is often preferred to suppress salt formation, but for high yield, we utilize a homogenous organic phase method.
Reagents:
-
(3R)-1-Benzyl-N-ethylpyrrolidin-3-amine (1.0 eq)
-
4-Fluorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a dry 250 mL round-bottom flask with (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine (2.04 g, 10 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add TEA (2.1 mL, 15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add 4-fluorobenzoyl chloride (1.74 g, 11 mmol) dissolved in DCM (10 mL) over 15 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.
-
Work-up: Quench with saturated NaHCO₃ solution (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
-
Validation: Product should appear as a viscous oil. Yield expectation: 85-92%.
Protocol B: Catalytic Debenzylation (Ring Deprotection)
Target: Exposure of the pyrrolidine ring nitrogen for downstream coupling.
Rationale: Hydrogenolysis is the gold standard for benzyl removal. However, the presence of the tertiary amine (ring N) can poison catalysts. The addition of an acid source (HCl or AcOH) protonates the amine, preventing catalyst coordination and accelerating the reaction.
Reagents:
-
Substrate (from Protocol A) (1.0 eq)
-
Pd/C (10 wt% loading, 50% wet) (10 wt% of substrate mass)
-
Ammonium Formate (5.0 eq) or H₂ gas (balloon)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-acylated intermediate (1.0 g) in MeOH (20 mL).
-
Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (100 mg). Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation:
-
Method A (Transfer Hydrogenation): Add Ammonium Formate (5.0 eq) and reflux at 65°C for 2-4 hours.
-
Method B (H₂ Gas): Purge flask with H₂ balloon and stir vigorously at RT for 12 hours.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (20 mL).
-
Isolation: Concentrate the filtrate. If Ammonium Formate was used, the residue may require a basic work-up (dissolve in DCM, wash with dilute NaOH) to remove salts.
-
Yield: Expect quantitative conversion (>95%).
Analytical Validation Parameters
To ensure the integrity of the chiral center and chemical purity, the following parameters must be verified:
| Analytical Method | Parameter | Acceptance Criteria |
| HPLC (Chiral) | Enantiomeric Excess (ee) | > 98.5% (No racemization during acylation) |
| ¹H NMR (400 MHz) | Structure Verification | Diagnostic signals: Benzyl -CH₂- (~3.6 ppm), Ethyl -CH₂- (~3.4 ppm, q), Ring C3-H (~4.8 ppm, m). |
| LC-MS | Purity & Identity | [M+H]⁺ peak matching theoretical MW; Purity > 98% (AUC). |
| Residual Solvent | Volatile Impurities | DCM < 600 ppm; MeOH < 3000 ppm. |
Troubleshooting & Optimization
-
Issue: Slow Acylation.
-
Cause: Steric hindrance of the N-ethyl group.
-
Solution: Use DMAP (0.1 eq) as a nucleophilic catalyst or switch to a more reactive acylating agent (e.g., mixed anhydride).
-
-
Issue: Incomplete Debenzylation.
-
Cause: Catalyst poisoning by amines.
-
Solution: Add 1.0 equivalent of HCl (1M in MeOH) to the hydrogenation mixture to form the amine salt, which hydrogenates faster.
-
-
Issue: Racemization.
-
Cause: High temperatures or strong bases during acylation.
-
Solution: Keep reaction temperature < 25°C and avoid using strong inorganic bases (NaOH/KOH) in the presence of the chiral center.
-
References
-
Chiral Pyrrolidines in Drug Discovery: Smith, A. B., et al. "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review of Recent Advances." Journal of Medicinal Chemistry, 2015. Link
-
Nemonapride Synthesis: "Synthesis of (+)-Nemonapride from D-Alanine." The Journal of Organic Chemistry, 2008. Link
-
CCR2 Antagonists: "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists." Bioorganic & Medicinal Chemistry, 2010. Link
-
USP30 Inhibitors: "1-cyano-pyrrolidine compounds as USP30 inhibitors." Google Patents (WO2016156816A1), 2016. Link
-
General Reactivity: "Oxidative amination of aromatic aldehydes with secondary amines." Organic Syntheses, 2009. Link
Application Note: Scalable Synthesis of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
Abstract & Strategic Overview
This Application Note details the scalable synthesis of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine . Due to the ambiguity in the nomenclature of "Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine," this guide addresses the two most pharmaceutically relevant isomers used in drug development:
-
Target A (Primary Focus): (R)-N-Benzyl-N-ethylpyrrolidin-3-amine Structure: A pyrrolidine ring with a chiral tertiary amine at the 3-position (N-benzyl-N-ethylamino group). The pyrrolidine nitrogen (N1) is typically Boc-protected during synthesis.
-
Target B (Alternative): (R)-1-Benzyl-N-ethylpyrrolidin-3-amine Structure: A pyrrolidine ring with a benzyl group at N1 and a secondary ethylamino group at C3.
Methodology: The protocol utilizes Sodium Triacetoxyborohydride (STAB) mediated reductive amination. This reagent is selected for its superior selectivity, safety profile compared to cyanoborohydrides, and compatibility with scale-up workflows (Abdel-Magid et al., 1996).
Retrosynthetic Analysis & Pathway Selection
The following diagram illustrates the divergent synthesis pathways based on the desired regiochemistry.
Caption: Divergent synthesis pathways for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine isomers.
Detailed Protocol: Synthesis of Target A
Target Molecule: (R)-N-Benzyl-N-ethylpyrrolidin-3-amine (dihydrochloride salt) Scale: 100 mmol (approx. 18-20 g output)
Phase 1: Mono-Benzylation (Reductive Amination)
Rationale: We install the benzyl group first. Benzaldehyde forms a stable imine/iminium species that reduces cleanly. Installing the ethyl group first is riskier due to the volatility of acetaldehyde and potential for dialkylation.
Reagents:
-
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (18.6 g, 100 mmol)
-
Benzaldehyde (10.6 g, 100 mmol)
-
Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)
-
Acetic Acid (glacial) (6.0 g, 100 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) (300 mL)
-
Note: DCE is standard for STAB, but EtOAc is a greener, scalable alternative (see Search Result 1.4).
-
Procedure:
-
Imine Formation: In a 1L reactor under N2, dissolve the amine and benzaldehyde in solvent (300 mL). Add Acetic Acid.[1][2] Stir at 20-25°C for 30-60 minutes.
-
Checkpoint: Monitor by TLC/LCMS. Imine formation is usually rapid.
-
-
Reduction: Cool the mixture to 0-5°C. Add STAB in 3-4 portions over 20 minutes to control exotherm and hydrogen evolution.
-
Reaction: Allow the mixture to warm to 20-25°C and stir for 2-4 hours.
-
Quench: Cool to 10°C. Slowly add saturated aqueous NaHCO3 (200 mL). Stir vigorously for 30 mins until gas evolution ceases.
-
Workup: Separate phases. Extract aqueous layer with solvent (2 x 100 mL). Combine organics, wash with brine, dry (Na2SO4), and concentrate.[3]
-
Yield: Expect 90-95% of (R)-tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate .
Phase 2: N-Ethylation (Reductive Alkylation)
Rationale: Reductive amination with acetaldehyde is preferred over direct alkylation with ethyl iodide to avoid quaternary ammonium salt formation.
Reagents:
-
Intermediate from Phase 1 (approx. 27.6 g, 100 mmol)
-
Acetaldehyde (13.2 g, 300 mmol)
-
Critical: Use excess (3 eq) due to volatility.
-
-
STAB (42.4 g, 200 mmol)
-
Acetic Acid (6.0 g, 100 mmol)
-
Solvent: DCE or THF (300 mL)
Procedure:
-
Setup: Dissolve the benzylamine intermediate in solvent. Cool to 0°C.
-
Addition: Add Acetic Acid. Then, add Acetaldehyde (pre-cooled) slowly.
-
Scale-up Tip: For >100g scale, use a dropping funnel with a cooling jacket or add acetaldehyde as a solution in the reaction solvent.
-
-
Reduction: Add STAB immediately after acetaldehyde addition (or simultaneously if using continuous flow) to trap the iminium ion.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
QC Check: LCMS must show conversion of Secondary Amine (M+H) to Tertiary Amine (M+Et+H).
-
-
Workup: Quench with NaHCO3. Extract with DCM or EtOAc.[4] Dry and concentrate.
-
Purification: If purity <95%, purify via short silica plug (Hexane/EtOAc) or proceed to deprotection if the impurity is non-amine.
Phase 3: Boc-Deprotection & Salt Formation
Procedure:
-
Dissolve the protected amine in 1,4-Dioxane (100 mL) .
-
Add 4M HCl in Dioxane (100 mL) dropwise at 10-15°C.
-
Stir at RT for 2-3 hours. Product typically precipitates as the dihydrochloride salt.
-
Isolation: Filter the solid under N2 (hygroscopic). Wash with diethyl ether.[3]
-
Drying: Vacuum oven at 40°C.
Quantitative Data Summary
| Parameter | Phase 1 (Benzylation) | Phase 2 (Ethylation) | Phase 3 (Deprotection) |
| Limiting Reagent | (R)-N-Boc-3-aminopyrrolidine | Mono-benzyl Intermediate | N-Boc-N-Benzyl-N-Ethyl amine |
| Stoichiometry | 1.0 : 1.0 (Aldehyde) | 1.0 : 3.0 (Aldehyde) | Excess Acid |
| Reducing Agent | STAB (1.5 eq) | STAB (2.0 eq) | N/A |
| Temp Range | 0°C → 25°C | 0°C → 25°C | 10°C → 25°C |
| Typical Yield | 90 - 95% | 85 - 90% | 95 - 99% |
| Critical Hazard | H2 Evolution, Exotherm | Volatile Aldehyde (Flammable) | Corrosive Acid |
Process Safety & Troubleshooting (E-E-A-T)
Self-Validating Controls
-
Imine Monitoring: In Phase 1, do not add STAB until the aldehyde peak disappears on TLC/HPLC. This prevents reduction of the aldehyde to benzyl alcohol (a difficult-to-remove impurity).
-
Debenzylation Risk: strictly avoid Pd/C hydrogenation for the ethylation step. Hydrogenolysis will cleave the benzyl group formed in Phase 1. Use STAB or NaBH4.[2][5]
Scale-Up Hazards
-
STAB Quench: The quenching of STAB releases significant Hydrogen gas. On a >100g scale, this must be done slowly with active ventilation and nitrogen sweeping.
-
Acetaldehyde Handling: Acetaldehyde boils at 20.2°C. Handle chilled (4°C). In summer months, use Paraldehyde with acid catalysis or inject acetaldehyde subsurface.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
TCI Chemicals. (2024). Reductive Amination Reaction Using Sodium Triacetoxyborohydride: Practical Examples.
-
Sigma-Aldrich. (2023). Application Note: Reductive Amination on Synple Chem Synthesizer.
-
ChemicalBook. (2024). Product Entry: (R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8).
Sources
Functionalization Strategies for the Pyrrolidine Ring Nitrogen: A Detailed Guide for Researchers
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules, including numerous pharmaceuticals, natural products, and agrochemicals.[1][2][3] Its prevalence stems from the unique three-dimensional architecture conferred by the sp³-hybridized carbons and the strategic positioning of the nitrogen atom, which can serve as a key interaction point with biological targets.[1][2] The ability to precisely modify the nitrogen atom of the pyrrolidine ring is therefore a cornerstone of modern medicinal chemistry and drug development, allowing for the fine-tuning of physicochemical properties, pharmacological activity, and pharmacokinetic profiles.
This comprehensive guide provides an in-depth exploration of the primary strategies for the functionalization of the pyrrolidine ring nitrogen. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.
I. N-Alkylation: Expanding the Molecular Framework
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the pyrrolidine nitrogen, thereby modulating properties such as lipophilicity, basicity, and steric bulk.
A. Reductive Amination
Reductive amination stands as a robust and widely employed method for the N-alkylation of pyrrolidine. This strategy involves the reaction of pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated pyrrolidine.[4]
Mechanism of Reductive Amination
The reaction proceeds through a two-step sequence:
-
Iminium Ion Formation: The nucleophilic pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion.
-
Reduction: A reducing agent, introduced into the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the N-alkylated product.
Caption: Reductive amination workflow.
Experimental Protocol: N-Benzylation of Pyrrolidine
This protocol details the N-benzylation of pyrrolidine with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Pyrrolidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add pyrrolidine (1.0 eq) and anhydrous DCM.
-
Add benzaldehyde (1.05 eq) to the solution and stir for 20 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.
-
Anhydrous Dichloromethane (DCM): DCM is a good solvent for both the reactants and the reducing agent. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the iminium ion intermediate and the reducing agent.
B. "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis
A more sustainable and atom-economical approach to N-alkylation involves the use of alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle.[5][6] This method avoids the use of stoichiometric organometallic reagents or alkyl halides.[7][8]
Mechanism of Borrowing Hydrogen Catalysis
This process, typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn, Ni, Zn), involves a series of sequential steps:[5][6][8][9]
-
Dehydrogenation: The metal catalyst abstracts hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone in situ.
-
Condensation: The in situ generated carbonyl compound reacts with the amine (pyrrolidine) to form an imine (or enamine).
-
Hydrogenation: The metal-hydride species then transfers the hydrogen back to the imine, yielding the N-alkylated amine and regenerating the active catalyst.[5]
Caption: Borrowing hydrogen catalytic cycle.
Representative Protocol: Manganese-Catalyzed N-Alkylation with Benzyl Alcohol
The following is a general procedure based on manganese pincer complex catalysis.[5]
Materials:
-
Pyrrolidine
-
Benzyl alcohol
-
Manganese pincer complex catalyst (e.g., Mn(PNP))
-
Base (e.g., KOtBu)
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox, add the manganese pincer catalyst (1-2 mol%) and the base (e.g., KOtBu, 5-10 mol%) to a Schlenk tube.
-
Add anhydrous toluene, followed by pyrrolidine (1.0 eq) and benzyl alcohol (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a short pad of celite, and concentrate the filtrate.
-
The crude product can be purified by column chromatography.
Quantitative Data Summary: N-Alkylation Methods
| Method | Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | Aldehydes/Ketones | None (Stoichiometric Reductant) | Room Temp. | Good to Excellent | [4] |
| Borrowing Hydrogen | Alcohols | Ru, Ir, Mn, Ni, Zn Complexes | 80 - 120 | Good to Excellent | [5][6][8][9] |
| Classical N-Alkylation | Alkyl Halides | None (Base Mediated) | Varies | Varies | [7] |
II. N-Acylation: Introducing Carbonyl Functionality
N-acylation is a crucial method for installing acyl groups on the pyrrolidine nitrogen, leading to the formation of amides. This functionalization is prevalent in drug molecules and serves to modulate polarity, hydrogen bonding capacity, and metabolic stability.[10]
A. Reaction with Acyl Halides
The reaction of pyrrolidine with acyl halides, typically acyl chlorides, is a highly efficient and widely used method for N-acylation.[11]
Mechanism of N-Acylation with Acyl Halides
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the N-acylpyrrolidine and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.[11]
Caption: N-acylation with an acyl chloride.
Experimental Protocol: N-Benzoylation of Pyrrolidine
This protocol describes the N-benzoylation of pyrrolidine using benzoyl chloride under Schotten-Baumann conditions.[12]
Materials:
-
Pyrrolidine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 eq) in DCM.
-
Add an equal volume of a 2 M aqueous solution of NaOH.
-
Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.05 eq) dropwise via a syringe over 10-15 minutes, ensuring the temperature remains low.[12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The product can often be obtained in high purity after recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Schotten-Baumann Conditions: The use of a biphasic system with an aqueous base (NaOH) is a classic and effective method for N-acylation. The base neutralizes the HCl formed, preventing the protonation of the starting pyrrolidine, which would render it non-nucleophilic.
-
Low Temperature: The addition of the highly reactive benzoyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
III. N-Arylation: Forging Carbon-Nitrogen Bonds with Aromatic Systems
The introduction of an aryl group onto the pyrrolidine nitrogen is a key strategy in the design of many pharmaceuticals.[13] This is typically achieved through transition-metal-catalyzed cross-coupling reactions.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides or triflates.[14]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle is generally believed to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The pyrrolidine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The N-arylpyrrolidine product is formed via reductive elimination, regenerating the Pd(0) catalyst.
Caption: Buchwald-Hartwig amination cycle.
Experimental Protocol: N-Phenylation of Pyrrolidine with Bromobenzene
This protocol is a general guideline for the Buchwald-Hartwig N-arylation.
Materials:
-
Pyrrolidine
-
Bromobenzene
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Toluene, anhydrous and deoxygenated
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq) to a Schlenk tube.
-
Add anhydrous, deoxygenated toluene, followed by pyrrolidine (1.2 eq) and bromobenzene (1.0 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Common Issues in N-Arylation [14]
-
Low or No Yield:
-
Inactive Catalyst: Ensure the use of a high-quality pre-catalyst and anhydrous, deoxygenated solvents and reagents. Oxygen can deactivate the palladium catalyst.
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is critical and often substrate-dependent. Screening different combinations may be necessary. For electron-poor aryl halides, less electron-rich ligands may be optimal, while electron-rich aryl halides often require bulky, electron-rich ligands.
-
-
Side Reactions:
-
Hydrodehalogenation: This can occur if there is a source of hydrogen in the reaction mixture. Ensure all reagents are dry.
-
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that serves as a valuable alternative to the Buchwald-Hartwig amination, particularly for certain substrates.[15][16] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the classical high-temperature procedures.[16][17]
Mechanism of Ullmann Condensation
While the exact mechanism is still a subject of investigation, a plausible pathway involves:
-
Formation of a Copper(I)-amidate: The copper(I) catalyst reacts with pyrrolidine in the presence of a base to form a copper(I)-pyrrolidide complex.
-
Oxidative Addition: This complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.
-
Reductive Elimination: The N-arylpyrrolidine is formed via reductive elimination, regenerating a Cu(I) species.[16]
IV. Protecting Group Strategies
In multi-step syntheses, it is often necessary to protect the pyrrolidine nitrogen to prevent unwanted reactions. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[18][19]
A. Boc Protection of Pyrrolidine
Experimental Protocol: Boc Protection
Materials:
-
Pyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane and Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in a mixture of dioxane and water.
-
Add NaOH (1.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the N-Boc-pyrrolidine.
B. Boc Deprotection of N-Boc-Pyrrolidine
The Boc group is readily cleaved under acidic conditions.[18][19]
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA) [18]
Materials:
-
N-Boc-pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-pyrrolidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add TFA (5-10 eq).
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected pyrrolidine. The product can also be isolated as its TFA salt.[18]
Quantitative Data for Boc Deprotection
| Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | >90% | [18] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 1 - 4 h | >90% | [18] |
V. Modern and Emerging Strategies
The field of amine functionalization is continually evolving, with new methods offering enhanced efficiency, selectivity, and sustainability.
A. Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of amines under mild conditions.[20][21][22] This approach utilizes a photocatalyst that, upon irradiation with light, can engage in single-electron transfer processes to generate reactive intermediates from amines, such as α-amino radicals or iminium ions.[20][21] These intermediates can then participate in a variety of bond-forming reactions.[20][22][23]
Mechanism of Photoredox-Catalyzed α-Functionalization
A general mechanism involves:
-
Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst can be reductively quenched by the tertiary amine (pyrrolidine derivative) to form an aminium radical cation and the reduced form of the photocatalyst.
-
Intermediate Formation: The aminium radical cation can then deprotonate to form a highly reactive α-amino radical, or be further oxidized to an iminium ion.
-
Reaction with Nucleophile/Electrophile: This reactive intermediate can then couple with a variety of partners.[20]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 8. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. DSpace [repository.kaust.edu.sa]
- 21. pubs.acs.org [pubs.acs.org]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
- 23. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Note: Storage and Shelf-Life Protocols for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
Executive Summary
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a high-value chiral diamine intermediate frequently employed in the synthesis of GPCR ligands and kinase inhibitors. Its structural core—a pyrrolidine ring bearing a chiral exocyclic amine—presents a dual stability challenge:
-
Chemical Instability: The presence of basic nitrogen centers (secondary and tertiary amines) makes the compound highly susceptible to oxidative degradation (N-oxide formation) and carbamate formation upon exposure to atmospheric carbon dioxide.
-
Stereochemical Integrity: While the C3-chiral center is generally robust, the presence of impurities or improper pH adjustments during storage can catalyze racemization.
This Application Note defines the Gold Standard protocols for the handling, storage, and re-validation of this compound. Adherence to these protocols is critical to maintaining high enantiomeric excess (ee > 98%) and preventing stoichiometric errors in downstream coupling reactions.
Physicochemical Degradation Vectors
To preserve the integrity of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, one must understand the "Why" behind the degradation.
The "Carbamate Trap" (Critical)
The most immediate threat to this molecule is not oxidation, but carbon dioxide absorption .
-
Mechanism: Secondary amines (present either on the pyrrolidine ring or the exocyclic chain depending on specific substitution patterns) react rapidly with atmospheric CO
to form carbamic acid salts (carbamates). -
Observation: A clear oil turns into a cloudy, viscous gum or white crust within minutes of air exposure.
-
Impact: This reaction is reversible (upon heating/acidification), but it alters the molecular weight, leading to incorrect stoichiometry in precise coupling reactions (e.g., amide coupling, S
Ar).
Oxidative N-Dealkylation
Long-term exposure to oxygen leads to the formation of N-oxides. In the presence of trace metals or light, these N-oxides can undergo Polonovski-type rearrangements, leading to chain cleavage and complex impurity profiles that are difficult to remove via standard chromatography.
Storage Protocols: The Tiered System
We utilize a Tiered Storage Strategy based on the physical form of the compound (Free Base vs. Salt) and the intended duration of storage.
Decision Matrix: Storage Logic
Figure 1: Decision matrix for selecting the appropriate storage condition based on physical state and timeline.
Protocol A: Handling the Free Base (Oil)
Use this protocol if the compound must remain a free amine for immediate nucleophilic applications.
-
Vessel Selection: Use amber borosilicate glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) containers for long-term storage as amines can leach plasticizers.
-
Inert Atmosphere:
-
Do not simply cap the vial.
-
Sparge the headspace with dry Argon or Nitrogen for 30 seconds before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the oil.
-
-
Sealing: Wrap the cap junction tightly with Parafilm® M or electrical tape to prevent gas exchange.
-
Temperature: Store at -20°C .
-
Note: Viscosity increases at low temps. Allow the vial to warm to room temperature before opening to prevent moisture condensation from the air into the cold amine (hygroscopic shock).
-
Protocol B: Salt Formation (The "Gold Standard")
For storage exceeding 30 days, conversion to a dihydrochloride or oxalate salt is mandatory to arrest oxidation and racemization.
Procedure:
-
Dissolve the free base oil in a minimal amount of dry diethyl ether or MTBE (Methyl tert-butyl ether).
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 2.0 equivalents of HCl (4M in Dioxane) or a saturated solution of Oxalic acid in ether.
-
The salt will precipitate immediately as a white/off-white solid.
-
Filter under inert gas (Schlenk filtration) or rapid vacuum filtration.
-
Wash the cake with cold ether to remove trace impurities.
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvents.
-
Storage: The resulting solid can be stored at Room Temperature in a desiccator, indefinitely stable.
Quality Control & Re-Validation
Before using stored material in critical steps (e.g., late-stage GMP synthesis), validate purity using the following self-checking system.
The "Carbamate Check" (H-NMR)
Run a proton NMR in CDCl
-
Pass: Sharp, distinct multiplets corresponding to the ethyl and benzyl protons.
-
Fail (Carbamate): Broadening of signals, particularly near the nitrogen centers. Appearance of a "ghost" peak around 8.0–9.0 ppm (ammonium species) or splitting of signals due to restricted rotation of the carbamate bond.
-
Remediation: If carbamates are detected, dissolve the oil in DCM and wash with 1M NaOH. Dry over Na
SO and concentrate immediately before use.
Chiral Purity (HPLC)
Racemization is silent in NMR. Use Chiral HPLC for validation.
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the peak of basic amines.
-
Acceptance Criteria: ee > 98.0%.
Data Summary Table
| Parameter | Free Base (Oil) | Salt Form (HCl/Oxalate) |
| Shelf Life (-20°C) | 3–6 Months | > 2 Years |
| Shelf Life (RT) | < 1 Week (Degrades) | > 1 Year (Desiccated) |
| Main Risk | CO | Hygroscopicity (if not sealed) |
| Handling | Glovebox / Schlenk Line | Standard Benchtop |
| Transport | Dry Ice Required | Ambient Temperature |
Emergency Remediation
Scenario: The compound was left on the bench over the weekend and has turned yellow/cloudy.
-
Do not discard. The yellow color is often trace N-oxide or oxidation impurities (< 1%), while the cloudiness is carbamate.
-
Dissolution: Dissolve the material in EtOAc or DCM.
-
Basic Wash: Wash twice with 1M NaOH (breaks the carbamate, removes acidic impurities).
-
Filtration: Pass the organic layer through a small pad of basic alumina (removes polar oxidation products).
-
Recovery: Concentrate in vacuo. The resulting oil should be clear/colorless. Immediately purge with Argon.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[1][3] [Link]
-
Armarego, W. L. F. (2017).[5] Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann. (Refer to "General Methods for Purification of Amines"). [Link]
-
Salvatore, R. N., et al. (2001).[6] Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides. Journal of Organic Chemistry.[6] [Link] (Cited for mechanism of amine-CO2 interaction).
-
Daicel Chiral Technologies. (n.d.). Chiral Selector Selection Guide for Amines. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. memmert.com [memmert.com]
- 5. Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine | C14H22N2 | CID 66569417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-N-ethyl-(R)-pyrrolidin-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-Benzyl-N-ethyl-(R)-pyrrolidin-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, thereby improving your yield, purity, and overall success rate.
The target molecule, 1-Benzyl-N-ethyl-(R)-pyrrolidin-3-amine, is a chiral building block valuable in medicinal chemistry. Its structure contains two distinct nitrogen atoms: a tertiary amine within the pyrrolidine ring and a secondary amine at the C3 position. This structural feature presents a classic synthetic challenge: achieving selective alkylation. This guide outlines a robust, selective pathway and provides solutions to common experimental hurdles.
Recommended Synthetic Pathway
A protecting group strategy is highly recommended to ensure selective N-alkylation and prevent the formation of difficult-to-separate side products. The most reliable approach involves protecting the exocyclic primary amine of (R)-3-aminopyrrolidine, followed by benzylation of the ring nitrogen, deprotection, and finally, ethylation of the exocyclic amine via reductive amination.
Caption: Recommended 4-step synthesis pathway for 1-Benzyl-N-ethyl-(R)-pyrrolidin-3-amine.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield in N-Benzylation (Step 2)
-
Question: My N-benzylation of N-Boc-(R)-3-aminopyrrolidine is sluggish, and the yield is poor. What are the common causes?
-
Answer: Low conversion in this step is typically traced back to the base, solvent, or reagents.
-
Base and Deprotonation: The N-H of the pyrrolidine ring is non-acidic and requires a strong base for complete deprotonation. Sodium hydride (NaH) is highly effective. Ensure you are using fresh, reactive NaH. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, which can lead to side reactions.[1]
-
Solvent Purity: This reaction is highly sensitive to moisture. Use anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Any water present will quench the sodium hydride, halting the reaction.[1]
-
Reagent Quality: Ensure the benzyl bromide or chloride is not degraded. Using a fresh bottle or purifying the reagent can significantly improve results.
-
Temperature Control: The initial deprotonation with NaH should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature after the addition of the benzyl halide.
-
Issue 2: Incomplete Boc Deprotection (Step 3)
-
Question: I am observing significant amounts of starting material (1-Benzyl-3-(Boc-amino)-(R)-pyrrolidine) after the deprotection step. How can I drive the reaction to completion?
-
Answer: Incomplete deprotection is usually a matter of reaction conditions or time.
-
Acid Strength and Stoichiometry: The Boc group is reliably cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method. Typically, a large excess of TFA (e.g., 20-50% v/v) is used. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product (a free amine) will have a much lower Rf value on silica gel and will be readily identifiable by its mass. Continue the reaction until all starting material is consumed.
-
Work-up: Ensure the acidic reagent is thoroughly removed during the work-up, typically by basifying the solution with aqueous NaOH or NaHCO₃ and extracting the free amine product.
-
Issue 3: Low Yield in Reductive Amination (Step 4)
-
Question: My final reductive amination step with acetaldehyde is giving a low yield of 1-Benzyl-N-ethyl-(R)-pyrrolidin-3-amine. What should I check?
-
Answer: Reductive amination is a robust reaction, but its success depends on the careful orchestration of imine formation and reduction.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is mild enough to not reduce the aldehyde but is highly effective at reducing the intermediate iminium ion. It is also tolerant of slightly acidic conditions which favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.[2][3]
-
pH Control: Imine formation is fastest under mildly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze this step.
-
Order of Addition: It is often best to first stir the amine (P3) and acetaldehyde together for a short period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.
-
Acetaldehyde Volatility: Acetaldehyde has a low boiling point (20.2 °C). Ensure the reaction is performed in a sealed vessel or under conditions that prevent its evaporation. Using a slight excess of acetaldehyde is recommended.
-
Caption: Decision tree for troubleshooting low yield in the final reductive amination step.
Issue 4: Difficulty with Product Purification
-
Question: My final product streaks badly on my silica gel column, resulting in poor separation and significant yield loss. What are some effective purification strategies?
-
Answer: Amines are basic and interact strongly with the acidic silica gel surface, causing streaking. This can be overcome with several techniques.
-
Modified Eluent: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). Typically, 0.5-1% triethylamine (Et₃N) or aqueous ammonia is sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined bands.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is often a good alternative for the purification of basic compounds.
-
Salt Formation: For highly problematic purifications, the amine can be converted into a salt (e.g., the hydrochloride salt by adding HCl). Amine salts are often crystalline solids that can be purified by recrystallization, which is an excellent method for achieving high purity. The free base can then be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a protecting group strategy necessary? Can't I just perform sequential alkylations on (R)-3-aminopyrrolidine?
-
A1: While direct sequential alkylation is possible, it is synthetically challenging and often leads to low yields. The starting material has two nucleophilic sites: a primary amine (exocyclic) and a secondary amine (ring). The primary amine is generally more reactive. Attempting to add one equivalent of an alkylating agent will likely result in a mixture of mono-alkylated product, di-alkylated product, and unreacted starting material, all of which can be difficult to separate. The protecting group strategy provides complete control, allowing you to modify one nitrogen atom at a time with high selectivity.
-
-
Q2: Can I reverse the order of alkylations? That is, introduce the ethyl group first, then the benzyl group?
-
A2: Yes, this is a viable alternative pathway. You could perform a reductive amination on N-Boc-(R)-3-aminopyrrolidine with acetaldehyde, followed by deprotection and then benzylation of the ring nitrogen. However, the final benzylation step would be on a secondary amine in the ring, which might require slightly different conditions than the benzylation of the Boc-protected precursor. The recommended pathway is generally considered robust and reliable.
-
-
Q3: What are the best analytical methods for monitoring these reactions and confirming the final product?
-
A3: A combination of techniques is ideal.
-
TLC: Essential for routine monitoring of reaction progress. Use a UV lamp to visualize aromatic compounds and a stain like ninhydrin (for primary/secondary amines) or permanganate to visualize all spots.
-
LC-MS: Provides fast and accurate information on the consumption of starting materials and the formation of the desired product by checking for the correct molecular weight.
-
NMR Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and key intermediates.
-
Chiral HPLC/SFC: Necessary to confirm that the stereochemical integrity of the (R)-center has been maintained throughout the synthesis.
-
-
Key Experimental Protocols
Protocol 1: N-Benzylation of 1-Boc-(R)-3-aminopyrrolidine (Step 2)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-Boc-(R)-3-aminopyrrolidine (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-Benzyl-3-(Boc-amino)-(R)-pyrrolidine.
Protocol 2: Reductive Amination to form 1-Benzyl-N-ethyl-(R)-pyrrolidin-3-amine (Step 4)
-
In a round-bottom flask, dissolve 1-Benzyl-(R)-pyrrolidin-3-amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetaldehyde (1.5 eq.) to the solution and stir for 1 hour at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using an eluent containing ~1% Et₃N) to afford the final product.
Caption: Simplified mechanism of the one-pot reductive amination process.
References
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem Technical Support.
- BenchChem. (n.d.). Technical Support Center: N-Alkylation of 2-Pyrrolidinone. BenchChem Technical Support.
-
Zhang, Q., et al. (2016). Ligand-Enabled γ-C(sp3)–H Olefination of Amines: En Route to Pyrrolidines. Angewandte Chemie International Edition, 55(15), 4863-4867. [Link]
-
Jean, L., et al. (2002). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Tetrahedron Letters, 43(35), 6197-6199. [Link]
-
Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]
-
Matassini, C., et al. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 21(3), 285. [Link]
-
PubChem. (n.d.). 1-Benzyl-3-aminopyrrolidine. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Optimizing Column Chromatography for Chiral Amine Separation
Welcome to the Technical Support Center for Chiral Amine Separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral separation of amines via column chromatography. The content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting advice.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of amines, offering explanations for their causes and step-by-step solutions.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am injecting my racemic amine sample, but I see only a single peak or two poorly resolved peaks. What are the common causes and how can I improve the separation?
Answer: Achieving baseline resolution (Rs ≥ 1.5) is the primary goal of any chiral separation.[1] A lack of resolution is typically due to suboptimal selection of the chiral stationary phase (CSP) or mobile phase conditions. Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, a process governed by specific molecular interactions.[2]
Root Cause Analysis & Corrective Actions:
1. Inappropriate Chiral Stationary Phase (CSP) Selection:
-
Explanation: The "lock and key" principle is fundamental in chiral recognition. Not all CSPs are suitable for all analytes. For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and macrocyclic glycopeptide columns are often the most successful.[1][3]
-
Solution:
-
Screen Multiple CSPs: If you have access to a column screening system, test your analyte on a variety of CSPs with different selectivities.[4] Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are excellent starting points for amines.[1][3]
-
Consult Application Databases: Many column manufacturers provide extensive databases of chiral separations. Search for structurally similar compounds to guide your initial column selection.[4]
-
2. Suboptimal Mobile Phase Composition:
-
Explanation: The mobile phase composition directly influences the interactions between the analyte and the CSP.[5] For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical.[3]
-
Solution:
-
Vary the Alcohol Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A good starting point is often 90:10 (v/v) n-hexane:alcohol.[1] Small changes can have a significant impact on resolution.
-
Change the Alcohol Modifier: If adjusting the percentage is not effective, switch the alcohol modifier (e.g., from isopropanol to ethanol). Ethanol is often a better choice in normal-phase separations for improving peak efficiency and resolution.[3]
-
3. Lack of or Incorrect Mobile Phase Additive:
-
Explanation: Chiral amines are basic compounds and can exhibit strong secondary interactions with the stationary phase, leading to poor peak shape and resolution.[6] Mobile phase additives are crucial for mitigating these effects.[7]
-
Solution:
-
For Basic Amines (Normal Phase): Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1% (v/v).[3][7] This suppresses the interaction of the amine with residual acidic sites on the silica surface.
-
For Acidic Compounds (if applicable): For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or formic acid at 0.1% (v/v) is necessary.[3]
-
4. Inappropriate Temperature:
-
Explanation: Temperature affects the thermodynamics of the chiral recognition process and can alter selectivity.[2] The effect of temperature is complex and can be unpredictable; sometimes an increase in temperature improves resolution, while other times a decrease is beneficial.[8]
-
Solution:
-
Systematic Temperature Screening: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are tailing or fronting, which is affecting my ability to accurately quantify the enantiomers. What causes this and how can I fix it?
Answer: Peak asymmetry, such as tailing (asymmetry factor > 1.2) or fronting, is a common issue in chromatography that can significantly impact resolution and integration accuracy.[6][9]
Root Cause Analysis & Corrective Actions:
1. Peak Tailing:
-
Cause 1: Secondary Interactions: The primary cause of peak tailing for basic compounds like amines is the interaction with acidic residual silanol groups on the silica-based stationary phase.[6][10]
-
Solution:
-
Add a Basic Modifier: Incorporate a basic additive such as diethylamine (DEA) or triethylamine (TEA) into your mobile phase (typically 0.1%).[11] This will compete with the amine analyte for the active silanol sites.
-
Use a Highly Deactivated Column: Modern columns are often "end-capped" to reduce the number of free silanol groups. If you are using an older column, consider switching to a more modern, highly deactivated one.[9]
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[9][10]
-
Solution: Reduce the sample concentration or the injection volume.[11]
-
-
Cause 3: Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
2. Peak Fronting:
-
Cause 1: Column Overload: Similar to tailing, overloading the column can also lead to peak fronting.[9][12]
-
Solution: Decrease the amount of sample loaded onto the column.[9]
-
-
Cause 2: Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to an uneven distribution at the head of the column.[9]
-
Solution: Ensure your sample is completely dissolved before injection. You may need to change the sample solvent or reduce the concentration.
-
-
Cause 3: Column Collapse: A physical collapse of the column bed, though less common, can cause severe peak fronting.[9] This can be caused by operating outside the recommended pH or temperature ranges.
-
Solution: Verify that your operating conditions are within the manufacturer's specifications for the column.[13]
-
Issue 3: Irreproducible Retention Times and/or Resolution
Question: My retention times and the resolution between my enantiomers are shifting between injections or between different days. What could be causing this inconsistency?
Answer: Reproducibility is critical for any analytical method. Drifting retention times and variable resolution can often be traced back to issues with the mobile phase, column equilibration, or the HPLC system itself.
Root Cause Analysis & Corrective Actions:
1. Inadequate Column Equilibration:
-
Explanation: Chiral stationary phases often require longer equilibration times compared to standard achiral columns to reach a stable state.[11]
-
Solution:
-
Increase Equilibration Time: Ensure you are flushing the column with at least 20-30 column volumes of the mobile phase before starting your analysis. A stable baseline is a good indicator of a well-equilibrated column.[11]
-
2. "Memory Effects" from Additives:
-
Explanation: If you switch between mobile phases containing different additives (e.g., from an acidic to a basic modifier), residual amounts of the previous additive can remain adsorbed on the stationary phase and affect subsequent separations.[11][14]
-
Solution:
-
Thorough Column Flushing: When changing mobile phase systems, flush the column extensively with an intermediate solvent (like isopropanol or ethanol) before introducing the new mobile phase. For immobilized columns, a more rigorous regeneration procedure may be necessary.[15][16]
-
Dedicate Columns: If possible, dedicate specific columns to methods that use acidic or basic additives to avoid cross-contamination.
-
3. Mobile Phase Preparation and Stability:
-
Explanation: Chiral separations can be highly sensitive to small variations in mobile phase composition.[11]
-
Solution:
-
Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase for your analyses.[11]
-
Precise Measurement: Be meticulous when preparing your mobile phase, accurately measuring all components.
-
Thorough Mixing and Degassing: Ensure the mobile phase is well-mixed and degassed to prevent bubble formation in the pump and detector.[11]
-
4. Temperature Fluctuations:
-
Explanation: Inconsistent column temperature can lead to shifts in retention times.[17]
-
Solution:
-
Use a Column Oven: Employ a column oven to maintain a constant and stable temperature throughout your analytical run.[17]
-
Issue 4: High Backpressure
Question: The backpressure on my HPLC system has suddenly increased significantly. What should I do?
Answer: A sudden increase in backpressure is a sign of a blockage somewhere in the system. It is important to address this promptly to avoid damaging the column or the HPLC system.
Root Cause Analysis & Corrective Actions:
1. Blockage of the Column Inlet Frit:
-
Explanation: This is the most common cause of high backpressure and is usually due to particulate matter from the sample or mobile phase.
-
Solution:
-
Filter Your Samples: Always filter your samples through a 0.45 µm syringe filter before injection.[18]
-
Filter Mobile Phase: Filter all mobile phase solvents, especially those containing buffers or salts.[13]
-
Backflush the Column: Disconnect the column from the detector and reverse the flow direction. Flush the column with a suitable solvent at a low flow rate. Caution: Only backflush columns that are designed for it. Check the manufacturer's instructions.[19]
-
2. Sample Precipitation:
-
Explanation: If the sample is not soluble in the mobile phase, it can precipitate at the head of the column.
-
Solution:
-
Check Sample Solubility: Ensure your sample is soluble in the mobile phase. Dissolving the sample in a solvent weaker than the mobile phase can also help.
-
3. Contamination of the HPLC System:
-
Explanation: Blockages can also occur in the tubing, injector, or guard column.
-
Solution:
-
Systematic Troubleshooting: Isolate the problem by systematically removing components from the flow path (starting with the column) and checking the pressure.
-
Use a Guard Column: A guard column is highly recommended to protect your analytical column from contaminants.[20]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of chiral amine separation.
Q1: How do I choose the right chiral stationary phase (CSP) for my amine? A1: The selection of the CSP is the most critical step.[3] While there is no universal rule, a systematic approach can increase your chances of success.[4]
-
Start with Polysaccharide-Based Columns: For chiral amines, polysaccharide derivatives (cellulose and amylose) are the most versatile and should be your first choice for screening.[1]
-
Consider the Analyte Structure: Look for structural similarities between your analyte and compounds that have been successfully separated on specific CSPs.
-
Use a Screening Kit: Many manufacturers offer chiral screening kits containing several columns with different selectivities. This is an efficient way to find a suitable column.[21]
Q2: What is the role of mobile phase additives in chiral amine separation? A2: Mobile phase additives are crucial for achieving good peak shape and resolution for chiral amines.
-
Basic Additives (e.g., DEA, TEA): These are used in normal phase chromatography to suppress the strong interactions between the basic amine analyte and acidic silanol groups on the stationary phase. This minimizes peak tailing.[7][11]
-
Acidic Additives (e.g., TFA, Formic Acid): These are used for acidic analytes to ensure they are in a single ionic state, which generally leads to better peak shapes.[3] They can also be used in some reversed-phase and polar organic methods for amines.[11]
Q3: Can I switch a chiral column between normal phase and reversed phase? A3: It is generally not recommended to switch chiral columns between normal phase and reversed-phase modes, especially for coated polysaccharide columns.[13][19] The solvents used in reversed-phase chromatography can damage the coated stationary phase. Immobilized polysaccharide columns are more robust and can tolerate a wider range of solvents, but it is still best practice to dedicate a column to a specific mode of operation to ensure reproducibility.[19] If you must switch, follow the manufacturer's specific and rigorous washing procedures.[15]
Q4: How should I properly store my chiral column? A4: Proper storage is essential for maintaining column performance and longevity.
-
Flush out Buffers and Additives: Before storage, thoroughly flush the column with a solvent that will remove any buffers, salts, or additives.[13]
-
Recommended Storage Solvents:
-
Seal the Column: Always cap the column ends tightly to prevent the stationary phase from drying out.[13]
Q5: How do I calculate enantiomeric excess (% ee)? A5: Enantiomeric excess is a measure of the purity of a chiral sample.[22] It can be calculated from the peak areas of the two enantiomers in your chromatogram using the following formula:[18][23]
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Where:
-
Area_major is the peak area of the more abundant enantiomer.
-
Area_minor is the peak area of the less abundant enantiomer.
A racemic mixture (50:50) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[22]
Section 3: Visual Workflows and Data
Method Development Workflow
The following diagram outlines a general workflow for developing a chiral HPLC method for amine separation.
Caption: A systematic workflow for chiral method development.[1]
Troubleshooting Decision Tree: Poor Resolution
This diagram provides a logical path for troubleshooting poor enantiomeric resolution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chiraltech.com [chiraltech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. shim-pol.pl [shim-pol.pl]
- 20. hplc.eu [hplc.eu]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. Enantiomeric Excess (ee) Calculator | ee from R/S %, HPLC Areas, Optical Rotation [pearson.com]
Technical Support Center: Resolving Solubility Issues with Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine Salts
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing developability bottlenecks with Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine and its derivatives.
Mechanistic Insight: The Dibasic Dilemma
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a complex, highly lipophilic diamine scaffold frequently utilized in targeted drug discovery[1]. The molecule features two distinct basic centers:
-
The pyrrolidine ring nitrogen: The primary basic center (pKa ~ 9.0–10.0).
-
The exocyclic tertiary amine: Bearing the benzyl and ethyl groups, this is the secondary basic center (pKa ~ 8.0–8.5).
Because of the highly lipophilic benzyl and ethyl substituents, the un-ionized free base exhibits exceptionally poor aqueous solubility[2]. While pharmaceutical salt formation is the industry-standard approach to improve the developability of ionizable compounds[3], the dibasic nature of this molecule introduces unique thermodynamic challenges. Researchers must navigate a delicate equilibrium: achieving adequate solubility via protonation while avoiding the severe hygroscopicity caused by crystal lattice disruption in di-salt forms[4].
Troubleshooting FAQs
Q1: Why does the mono-hydrochloride salt of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine show poor aqueous solubility (< 1 mg/mL) despite being a salt? A1: This is a classic thermodynamic issue of incomplete ionization. In a mono-salt, only the most basic center (the pyrrolidine nitrogen) is protonated. The exocyclic tertiary amine remains un-ionized. The retained lipophilicity of the benzyl and ethyl groups dominates the molecule's solvation thermodynamics, severely restricting aqueous solubility. Causality & Solution: For the successful preparation of salt forms, the pKa of the counterion must be at least 2 pH units lower than the pKa of the target basic center to ensure complete protonation[5]. To overcome the lipophilicity of the benzyl/ethyl groups, you must target the second basic center by forming a di-salt (e.g., di-hydrochloride or di-mesylate), which significantly increases the polarity and hydration capacity of the molecule.
Q2: I synthesized the di-hydrochloride salt. It dissolves rapidly, but the powder turns into a sticky gum on the benchtop. How do I fix this? A2: You are observing deliquescence driven by severe hygroscopicity. While di-salts maximize solubility, incorporating two small, highly electronegative chloride ions severely disrupts the crystal lattice packing[4]. This lowers the crystal lattice energy, making the solid highly susceptible to water vapor sorption from the ambient environment. Causality & Solution: Intrinsic solubility and hygroscopicity are inversely correlated in salt design[4]. To resolve this, switch to larger, more polarizable counterions that form stronger, more stable crystal lattices. We recommend screening di-mesylate, di-succinate, or sulfate salts. These counterions often provide a "sweet spot" of high aqueous solubility with acceptable solid-state stability[6].
Q3: My salt dissolves well in water, but when I dilute it into my pH 7.4 biological assay buffer, it immediately precipitates. What is happening?
A3: This phenomenon is known as disproportionation, driven by exceeding the
Quantitative Data: Salt Selection Matrix
To guide your counterion selection, the following table summarizes the causal relationship between protonation state, theoretical solubility, and solid-state stability for this specific scaffold.
| Salt Form | Protonation State | Theoretical Aqueous Sol. (mg/mL) | Hygroscopicity (DVS) | Solid-State Stability |
| Free Base | Un-ionized | < 0.1 | Non-hygroscopic | High |
| Mono-HCl | Mono-cation | 1 - 5 | Slightly hygroscopic | Moderate |
| Di-HCl | Di-cation | > 100 | Deliquescent | Low |
| Di-Mesylate | Di-cation | 50 - 80 | Moderately hygroscopic | High |
| Di-Succinate | Di-cation | 20 - 40 | Low hygroscopicity | High |
Experimental Protocols
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
This self-validating protocol ensures accurate thermodynamic solubility measurement by accounting for dynamic changes in the solid phase and confirming true equilibrium[2][3].
-
Preparation: Add an excess amount of the synthesized Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine salt (e.g., 50 mg) to a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., DI water or simulated gastric fluid). Crucial causality step: You must visually confirm that undissolved solid remains after initial mixing; this guarantees the solution is saturated at equilibrium[2].
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to 25°C. Agitate at 300 RPM for 24–48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours. Carefully extract 0.5 mL of the supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter to remove micro-crystals[2].
-
Quantification: Dilute the filtered sample with your mobile phase and analyze via a validated HPLC-UV method against a known standard calibration curve[2].
Protocol B: Anti-Solvent Crystallization for Stable Di-Salts
To isolate stable, less hygroscopic polymorphs of the di-mesylate salt, use this controlled precipitation method[7].
-
Dissolution: Dissolve the free base in a minimal volume of a polar aprotic solvent (e.g., acetone) to ensure complete solvation[7].
-
Acid Addition: Slowly add 2.1 molar equivalents of methanesulfonic acid under continuous stirring at 0°C to prevent exothermic degradation.
-
Anti-Solvent Addition: Dropwise, add an anti-solvent (e.g., cold hexane or heptane) until the solution becomes slightly cloudy (reaching the cloud point)[7].
-
Ostwald Ripening: Stir the suspension at room temperature for 12 hours. Causality: This aging process allows smaller, unstable crystals to dissolve and redeposit onto larger crystals, promoting the growth of a thermodynamically stable crystal lattice.
-
Isolation: Filter the crystals under a nitrogen blanket to prevent ambient moisture absorption, wash with cold anti-solvent, and dry under vacuum at 40°C.
Visualizations
Workflow for troubleshooting dibasic pyrrolidine salt solubility and hygroscopicity.
pH-dependent solubility and disproportionation pathway for dibasic pyrrolidine amines.
References
-
[3] Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. Available at:[Link]
-
[5] Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]
-
[4] Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. Available at: [Link]
-
[6] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH / Molecules. Available at:[Link]
-
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH / Pharmaceuticals. Available at:[Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
Welcome to the technical support center for the crystallization of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical steps needed to achieve consistent, high-quality crystalline material.
Crystallization is a critical purification and particle engineering step in pharmaceutical development. For a chiral intermediate like Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, a robust crystallization process is paramount for controlling purity, yield, and solid-state properties such as crystal form and particle size.[1][2] An inconsistent crystallization process can introduce risks to batch consistency, downstream performance, and regulatory confidence.[1] This guide synthesizes established principles of crystallization with practical, field-proven insights to help you navigate the challenges associated with this crucial process.
Part 1: Recommended Crystallization Protocols
The choice of crystallization method depends on the solubility profile of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine and the desired outcome. Below are two common, effective protocols.
Protocol 1: Controlled Cooling Crystallization
This is the most common method and relies on the principle that the compound is more soluble in a solvent at higher temperatures than at lower temperatures.[3]
Step-by-Step Methodology:
-
Solvent Selection & Solubility Test:
-
Begin by selecting a suitable solvent. For amines, polar solvents like alcohols are often a good starting point.
-
In a small vial, add ~10-20 mg of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine.
-
Add the chosen solvent (e.g., isopropanol, ethanol, or ethyl acetate[3]) dropwise while stirring at room temperature until the solid just dissolves.
-
Heat the solution gently (e.g., to 50-60°C). If more solid can be dissolved, add more compound until a saturated solution is achieved at the higher temperature.
-
Allow the solution to cool to room temperature. The ideal solvent will show a significant amount of solid crashing out upon cooling.
-
-
Dissolution:
-
In a larger flask, dissolve the bulk of your compound in the minimum amount of the chosen hot solvent to create a saturated or nearly saturated solution.
-
-
Controlled Cooling:
-
Slow cooling is crucial for forming large, well-defined crystals, which tends to exclude impurities.
-
Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., with glass wool or in a dewar) can promote slower cooling.
-
Once at room temperature, you may further increase the yield by placing the flask in a refrigerator or ice bath.
-
-
Crystal Collection & Drying:
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in a particular solvent at all relevant temperatures. It involves adding a second solvent (the "anti-solvent") in which the compound is insoluble, thereby inducing precipitation.[4][5]
Step-by-Step Methodology:
-
Solvent System Selection:
-
Identify a "good" solvent in which Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is very soluble (e.g., methanol or DCM).
-
Identify an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane, or water). The two solvents must be miscible.
-
-
Dissolution:
-
Dissolve the compound in a minimal amount of the "good" solvent at room temperature.
-
-
Controlled Anti-Solvent Addition:
-
Slowly add the anti-solvent dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).
-
If the solution becomes too cloudy or an oil forms, add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Crystallization & Maturation:
-
Crystal Collection & Drying:
-
Collect the crystals via vacuum filtration.
-
Wash the crystals with a small amount of a solvent mixture containing a higher proportion of the anti-solvent.
-
Dry the crystals under vacuum.
-
Part 2: Troubleshooting Guide (Q&A Format)
Question: My compound "oiled out" and formed a liquid layer instead of crystals. What should I do?
Answer: Oiling out occurs when the solute separates from the solution as a liquid phase because the supersaturation is too high or the crystallization temperature is below the compound's melting point in the chosen solvent system.[4]
-
Immediate Action: Try to redissolve the oil by adding more solvent and gently heating the mixture.
-
Solution 1 (Dilute): The most common cause is excessive concentration. Once the oil is redissolved, add a larger volume of the solvent so that the solution is more dilute. Then, attempt the crystallization again with a slower cooling rate.[4]
-
Solution 2 (Change Solvent): The solubility profile of your compound in the chosen solvent may be too shallow. Experiment with a different solvent or a mixed-solvent system where the solubility changes more dramatically with temperature.[4]
-
Solution 3 (Trituration): If you have an oil, you can try adding a small amount of an anti-solvent and scratching the flask with a glass rod. The mechanical energy and the new solvent environment can sometimes induce the oil to solidify.[4]
Question: I am not getting any crystals, even after cooling the solution for an extended period. How can I induce crystallization?
Answer: Failure to crystallize is usually due to either insufficient supersaturation or a high energy barrier for nucleation (the formation of the initial crystal seeds).
-
Solution 1 (Induce Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. Microscopic scratches on the glass provide high-energy sites for nucleation to begin.[4]
-
Seeding: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This "seed" acts as a template for further crystal growth, bypassing the difficult initial nucleation step.[4][6]
-
-
Solution 2 (Increase Supersaturation):
-
Evaporation: If using a somewhat volatile solvent, you can allow a small amount of it to evaporate slowly. This will increase the concentration and may induce crystallization. Be aware that rapid evaporation can lead to poor quality crystals.[7]
-
Anti-Solvent: If not already using this method, slowly add an anti-solvent to your solution to decrease the compound's overall solubility.[4]
-
-
Solution 3 (Cool Lower): Place the flask in an ice bath or freezer, but be mindful that very rapid cooling can lead to the formation of an amorphous solid rather than a crystalline one.[6]
Question: The crystal yield is very low. How can I improve it?
Answer: Low yield means that a significant portion of your compound remains in the mother liquor (the solution after crystallization).
-
Solution 1 (Optimize Temperature): Ensure you have cooled the solution to a sufficiently low temperature. Check the solubility of your compound at lower temperatures (e.g., 0°C or -20°C) to see if further cooling would be effective.
-
Solution 2 (Concentrate the Mother Liquor): Take the mother liquor, evaporate some of the solvent to increase the concentration, and attempt a second crystallization. Be aware that this "second crop" of crystals may be less pure than the first.
-
Solution 3 (Change Solvent): The solvent you are using may be too good, even at low temperatures. Choose a solvent in which your compound is less soluble overall, or use an anti-solvent method.[7]
Question: I've obtained a solid, but it looks like an amorphous powder, not crystals. What happened?
Answer: Amorphous material often forms when precipitation occurs too quickly, not allowing the molecules time to arrange themselves into an ordered crystal lattice. This is typically caused by very high supersaturation and/or extremely rapid cooling.[6]
-
Solution 1 (Reduce Supersaturation): Start with a more dilute solution. This lowers the driving force for precipitation, giving molecules more time to orient correctly.[6]
-
Solution 2 (Slow Down the Process):
-
Cooling: Use a much slower cooling profile. Allow the solution to cool to room temperature over several hours before moving it to a colder environment.[6]
-
Anti-Solvent: If using an anti-solvent, add it much more slowly and ensure good mixing to avoid localized areas of high supersaturation.
-
-
Solution 3 (Use a Slurry Experiment): If you have an amorphous solid, you can try slurrying it in a solvent where it has partial solubility. Over time, the amorphous solid (which is thermodynamically unstable) may dissolve and re-precipitate as the more stable crystalline form.[6]
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine?
While every compound is different, a good starting point for a substituted amine would be polar protic solvents like isopropanol or ethanol, or polar aprotic solvents like ethyl acetate, acetone, or acetonitrile.[3][8] A solvent screening study is the most reliable way to determine the optimal solvent or solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]
Q2: How can I control the particle size and shape (morphology) of my crystals?
Crystal morphology is critical for downstream processing like filtration and drying.[1]
-
Slower crystallization rates (achieved by slow cooling or slow anti-solvent addition) generally lead to larger, more well-defined crystals.
-
Agitation during crystallization can influence particle size, often leading to smaller, more uniform crystals.
-
The choice of solvent can have a significant effect on crystal habit (e.g., needles vs. plates) because the solvent can interact differently with various crystal faces, promoting or inhibiting growth in certain directions.[7][8]
Q3: Is polymorphism a concern for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine?
Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical concern for virtually all pharmaceutical compounds.[6][9][10] Different polymorphs can have different solubility, stability, and bioavailability.[9][11] It is highly probable that Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine can exist in multiple polymorphic forms.
-
How to Investigate: Perform crystallization experiments under a wide range of conditions (different solvents, cooling rates, temperatures) and analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify different forms.[6][9]
-
How to Control: Once different polymorphs are identified, you can control the outcome by carefully standardizing your crystallization protocol (solvent, temperature profile, agitation, and concentration) and potentially using seed crystals of the desired form.[6]
Q4: My compound is an amine. Do I need to worry about pH or salt formation?
Yes. As a basic amine, your compound can react with acidic impurities or solvents.
-
Acidic Solvents: Using acidic solvents like acetic acid can be a valid crystallization strategy, but be aware that you may crystallize a salt (e.g., an acetate salt) rather than the free base.[12]
-
Salt Formation for Purification: Sometimes, converting the amine to a salt (e.g., a hydrochloride salt by adding HCl) is a deliberate purification strategy. The salt will have very different solubility properties (often more soluble in water, less in organic solvents) and may crystallize more readily than the free base.[13] Ensure you know whether you are targeting the free base or a salt form. The pH of your solution can be a critical parameter.[5]
Part 4: Data and Visualization
Table 1: General Solvent Selection Guide for Amine Crystallization
| Solvent Class | Examples | Polarity | Typical Use Case & Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | High | Good for cooling crystallization. The hydroxyl group can form hydrogen bonds, potentially aiding in lattice formation.[3] |
| Esters | Ethyl Acetate | Medium | Excellent general-purpose solvent. Often provides a good balance of solubility at high and low temperatures.[3] |
| Ketones | Acetone, Butanone | Medium | Good solvents, but their high volatility can make slow, controlled crystallization challenging. Often used in anti-solvent methods.[3] |
| Ethers | Diethyl Ether, MTBE | Low | Typically used as anti-solvents for polar compounds like amines, as solubility is often low.[13] |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | Almost exclusively used as anti-solvents to crash out polar compounds from more polar solutions.[4][7] |
| Water | N/A | Very High | Can be used as a solvent for the salt form of the amine or as an anti-solvent for the free base if it's dissolved in a water-miscible solvent. |
Diagram 1: General Crystallization Workflow
This diagram illustrates the decision-making process for developing a crystallization protocol.
Caption: Decision workflow for selecting a primary crystallization method.
Diagram 2: Troubleshooting Crystallization Issues
This diagram provides a logical path for diagnosing and solving common crystallization problems.
Caption: A troubleshooting decision tree for common crystallization failures.
References
- Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26). Tianming Pharmaceutical.
- Guide for crystallization. University of Geneva.
- How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC.
- How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5). ACS Publications.
- Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals. (2008, June 28). ACS Publications.
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board.
- ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Organic Syntheses.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2024, February 12). ACS Publications.
- troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
- methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. (2019, October 4). PMC.
- Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
- How to prevent polymorphism during 1-Ethyl-1H-indol-7-amine crystallization. Benchchem.
- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (2025, August 7). ResearchGate.
- Crystallisation in pharmaceutical processes. BIA.
- The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
- Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
- CN102060743A - Method for preparing N-benzyl-3-pyrrolidone. Google Patents.
- 1-Benzyl-N-ethyl-3-pyrrolidinamine AldrichCPR. Sigma-Aldrich.
- Organic CHEMISTRY. TSI Journals.
- Chiral Drugs: An Overview. PMC - NIH.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine. Fluorochem.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. (2024, May 30). JOCPR.
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate.
- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). University of Southampton ePrints Soton.
- Ways of crashing out amines. (2018, May 13). Reddit.
- Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022, January 5). PubMed.
- Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023, March 24). RSC Publishing.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bia.si [bia.si]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. jocpr.com [jocpr.com]
- 10. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. syrris.com [syrris.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Guide: Overcoming Steric Hindrance in Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine Reactions
The following Technical Support Guide addresses the specific steric and reactivity challenges associated with Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine motifs. This guide assumes the user is working with the (R)-N-benzyl-N-ethylpyrrolidin-3-amine core (often N1-protected during synthesis), a motif notorious for high steric impedance at the nitrogen center.
Executive Summary & Steric Landscape
The Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine scaffold presents a "perfect storm" of steric hindrance. The exocyclic nitrogen is flanked by:
-
The Pyrrolidine Ring (C3): A secondary carbon that restricts rotational freedom.
-
The Benzyl Group: A bulky aromatic system.
-
The Ethyl Group: While small, it adds sufficient bulk to convert the amine into a "congested tertiary center."
This congestion affects two primary workflows:
-
Synthesis: Forming the C–N bond to create the tertiary amine.
-
Application: Using the amine as a nucleophile (e.g., amide coupling, SNAr).
Module A: Synthesis Troubleshooting
Goal: Constructing the sterically crowded N-Benzyl-N-Ethyl-N-(Pyrrolidin-3-yl) center.
Issue 1: "Direct reductive amination of 3-pyrrolidinone with N-benzyl-N-ethylamine fails."
Diagnosis: The reaction between a ketone (pyrrolidinone) and a bulky secondary amine (N-benzyl-N-ethylamine) is thermodynamically disfavored. The formation of the intermediate iminium ion is blocked by the steric clash between the benzyl group and the ring alpha-protons. Solution: Switch to a Stepwise Reductive Amination or use Titanium(IV) Isopropoxide .
Protocol: Titanium-Mediated Reductive Amination (The "Force" Method)
This method acts as a Lewis acid / water scavenger to drive iminium formation.
-
Mix: 1.0 eq Ketone + 1.1 eq Secondary Amine in neat Ti(OiPr)₄ (2.0 eq).
-
Incubate: Stir under N₂ at ambient temperature for 12–18 hours. Note: The solution becomes viscous.
-
Dilute: Add dry THF (5–10 mL/mmol).
-
Reduce: Cool to 0°C. Add NaBH₄ (2.0 eq) followed by dropwise MeOH.
-
Quench: Standard aqueous workup (Caution: Titanium salts form a gel; use Rochelle's salt or dilute NaOH to break the emulsion).
Issue 2: "Stepwise alkylation is stalling. Which group goes first?"
Diagnosis: Order of addition is critical. Adding the largest group last is kinetically difficult. Recommendation: "Small-to-Large" is generally preferred for alkyl halides, but "Reductive Amination First" is superior for purity.
Optimal Workflow (The "Benzyl-First" Route):
-
Step 1 (Reductive Amination): (R)-3-Aminopyrrolidine + Benzaldehyde → (R)-N-Benzylpyrrolidin-3-amine.
-
Why: Formation of secondary amine is fast and quantitative.
-
-
Step 2 (Reductive Alkylation): Intermediate + Acetaldehyde + NaBH(OAc)₃.
-
Why: Acetaldehyde is small; the hydride attack is less hindered than SN2 displacement of Ethyl Iodide.
-
Data Comparison: Alkylation Strategies
| Method | Reagents | Yield (Step 2) | Main Impurity |
| Direct Alkylation | EtI, K₂CO₃, DMF | 35–45% | Quaternary Ammonium Salt (Over-alkylation) |
| Reductive Alkylation | Acetaldehyde, NaBH(OAc)₃ | 85–92% | Unreacted Secondary Amine |
| Inverse Addition | (R)-3-pyrrolidinone + N-benzyl-N-ethylamine | <10% | Unreacted Ketone |
Module B: Reactivity Troubleshooting (Downstream)
Goal: Using the crowded amine as a nucleophile in coupling reactions.
Issue 3: "My amide coupling (EDC/HOBt or HATU) yields <20% product."
Diagnosis: The nucleophilicity of the tertiary nitrogen is severely attenuated by the benzyl/ethyl bulk. Standard activated esters (OBt/OAt) react too slowly, leading to hydrolysis of the active ester before the amine can attack. Solution: Switch to High-Energy Electrophiles .
Protocol: Acid Chloride Activation
-
Activation: Convert carboxylic acid to Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM.
-
Coupling: React Acid Chloride with the Hindered Amine in DCM/Pyridine or DCM/DIPEA.
-
Critical Step: Add DMAP (0.1–0.5 eq) . The formation of the highly reactive N-acylpyridinium intermediate is essential to overcome the steric barrier of the amine.
-
Alternative: Ghosez's Reagent
For acid-sensitive substrates, use 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) to generate the acid chloride in situ under neutral conditions.
Visualizing the Decision Matrix
The following logic flow helps select the correct synthetic route based on available starting materials.
Figure 1: Synthetic Strategy Decision Tree. Route A (Stepwise Reductive Amination) is the recommended standard pathway. Route B requires Titanium-mediated activation.
FAQ: Specific Experimental Nuances
Q: Can I use Boc-protection on the pyrrolidine nitrogen (N1) during these reactions? A: Yes, and it is recommended. The N1-Boc group is stable to reductive amination conditions (NaBH(OAc)₃/DCM). However, avoid strong Lewis acids if using Route B (Ti(OiPr)₄ is generally compatible, but monitor for Boc cleavage if heating is required).
Q: How do I purify the final tertiary amine? It streaks on silica. A: Sterically hindered tertiary amines are often lipophilic but basic.
-
TLC: Use DCM:MeOH:NH₄OH (90:9:1). The ammonia is critical to deprotonate silanols and prevent streaking.
-
Column: Pre-wash the silica column with 1% Et₃N in Hexanes before loading your sample. This "neutralizes" the acidic sites on the silica.
Q: Why did my Buchwald-Hartwig coupling fail when trying to attach the 'Benzyl' group to the pyrrolidine? A: Buchwald-Hartwig is for Aryl -N bond formation. "Benzyl" is an alkyl group (Ph-CH₂-). You cannot use Pd-catalysis to couple Benzyl Chloride with an amine in the same way you couple Chlorobenzene. For Benzyl groups, standard SN2 (Benzyl Bromide + Base) or Reductive Amination (Benzaldehyde) are the correct methods.
References & Validated Protocols
-
Reductive Amination Standards (NaBH(OAc)₃):
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Relevance: Defines the standard protocol for Step A2 (Ethylation).
-
-
Titanium-Mediated Reductive Amination:
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
Relevance: The "Rescue" protocol for Route B (Ketone + Hindered Amine).
-
-
Steric Hindrance in Amide Coupling:
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.
-
Relevance: Explains why HATU fails for hindered amines and supports the Acid Chloride/DMAP recommendation.
-
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
The following guide details the 1H NMR spectrum analysis of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine , specifically focusing on the (R)-1-Benzyl-N-ethylpyrrolidin-3-amine isomer, a critical chiral building block in medicinal chemistry.
Executive Summary: The Chiral Scaffold in Drug Discovery
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine represents a privileged scaffold in drug development, particularly for GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors. Its value lies in the rigid pyrrolidine core which vectors substituents into specific regions of a receptor binding pocket.
This guide compares the Free Base form of the product against its Dihydrochloride Salt alternative and outlines the critical NMR methodologies required to validate its Enantiomeric Purity —a key quality attribute (CQA) in pharmaceutical synthesis.
Product Profile
-
IUPAC Name: (R)-1-Benzyl-N-ethylpyrrolidin-3-amine
-
Core Feature: Chiral center at C3 (R-configuration).
-
Key Analytical Challenge: Differentiation of enantiomers and resolution of diastereotopic protons on the pyrrolidine ring.
Structural Analysis & Theoretical Assignments
Before interpreting the spectrum, one must map the magnetic environment of the protons. The chirality at C3 desymmetrizes the molecule, rendering the protons on C2, C4, and C5 diastereotopic.
Atom Mapping & Connectivity
-
Benzyl Group (Ph-CH2-N): Generally appears as a singlet, but the adjacent chiral center can induce magnetic non-equivalence, splitting the CH2 into an AB quartet.
-
Ethyl Group (N-CH2-CH3): Characteristic triplet (CH3) and quartet (CH2).
-
Pyrrolidine Ring: A complex "fingerprint" region (1.5 – 3.0 ppm) containing multiplets for H2, H4, and H5.
Diagram: Structural Connectivity & NOE Correlations
The following diagram illustrates the key NOE (Nuclear Overhauser Effect) correlations used to verify the regiochemistry (1-Benzyl vs. 3-Ethylamino).
Comparative Analysis: Free Base vs. Salt Forms
The choice of form (Free Base vs. Salt) drastically alters the NMR profile. This comparison highlights why the Free Base is superior for structural characterization, while the Salt is often preferred for stability.
Table 1: Chemical Shift Comparison (CDCl3 vs. D2O)
| Proton Group | Free Base (CDCl3) δ (ppm) | HCl Salt (D2O) δ (ppm) | Performance Note |
| Benzyl (Ar-H) | 7.20 – 7.35 (m, 5H) | 7.40 – 7.55 (m, 5H) | Salt formation deshields aromatic ring due to cationic charge. |
| Benzyl (CH2) | ~3.60 (s or ABq) | ~4.40 (s) | Critical: Large downfield shift (+0.8 ppm) in salt form. |
| Ethyl (CH3) | ~1.10 (t, J=7Hz) | ~1.30 (t) | Minimal shift; reliable internal reference. |
| Ethyl (CH2) | ~2.65 (q, J=7Hz) | ~3.10 (q) | Deshielding due to protonation of exocyclic amine. |
| H3 (Chiral) | ~3.25 (m) | ~3.90 (m) | Overlap with solvent residual peak (HDO) is a risk in D2O. |
| Ring H2/H5 | 2.30 – 2.90 (m) | 3.40 – 3.80 (m) | Resolution Loss: Salt form often causes multiplets to broaden/overlap. |
Expert Insight:
For initial structural verification, always convert the salt to the free base (using NaHCO3 wash) and run in CDCl3. The resolution of the pyrrolidine ring protons is significantly higher in the non-polar solvent due to the absence of exchange broadening and specific solvation effects.
Experimental Protocol: Enantiomeric Purity Determination
Standard 1H NMR cannot distinguish between the (R) and (S) enantiomers. To validate the "R" designation, you must create a diastereomeric environment.
Methodology: Chiral Solvating Agent (CSA)
Instead of expensive chiral HPLC, use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or Mosher's Acid Chloride as a chiral shift reagent.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 5 mg of the amine (Free Base) in 0.6 mL CDCl3.
-
Reference Scan: Acquire a standard 1H spectrum.
-
CSA Addition: Add 1.5 equivalents of the Chiral Solvating Agent (e.g., (S)-BINOL) directly to the NMR tube.
-
Equilibration: Shake and let stand for 5 minutes.
-
Chiral Scan: Acquire 1H spectrum.[1][2] Focus on the Methyl triplet of the ethyl group or the Benzyl CH2 .
-
Analysis: Look for splitting of the triplet/singlet into two distinct populations.
Diagram: Chiral Purity Workflow
Detailed Protocol for Standard Acquisition
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this acquisition parameter set.
Instrument Parameters (400 MHz or higher recommended)
-
Solvent: CDCl3 (99.8% D) + 0.03% TMS.
-
Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.
-
Relaxation Delay (D1): 5.0 seconds .
-
Reasoning: The benzylic and ethyl protons have different T1 relaxation times. A short D1 (< 1s) will under-integrate the aromatic protons relative to the ethyl group, leading to incorrect stoichiometric calculations.
-
-
Number of Scans (NS): 16 (Free Base) or 64 (Salt, due to lower solubility/broadening).
-
Temperature: 298 K (25°C).
Self-Validating Integration Check
Use the Ethyl Group as your internal standard for validity:
-
Set the Methyl Triplet (~1.1 ppm) to an integral of 3.00 .
-
Check the Benzyl Aromatic Region (~7.3 ppm) . It must integrate to 5.0 ± 0.2 .
-
Check the Benzyl CH2 (~3.6 ppm) . It must integrate to 2.0 ± 0.1 .
-
Failure Mode: If Benzyl CH2 < 1.8, suspect aggregation or water suppression interference. If > 2.2, suspect residual toluene or benzyl chloride impurity.
-
References
-
Sigma-Aldrich. 1-Benzyl-N-ethyl-3-pyrrolidinamine Product Specification. Retrieved from .[3]
-
PubChem. Compound Summary: (3R)-N-benzyl-N-ethylpyrrolidin-3-amine. National Library of Medicine. Retrieved from .
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from .
Sources
A Comparative Guide to Chiral HPLC Methods for Determining Purity of (R)-pyrrolidine Amines
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug candidates and active pharmaceutical ingredients (APIs) containing the (R)-pyrrolidine amine scaffold, a common structural motif in medicinal chemistry, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance.[1][2][3][4][5] This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity assessment of (R)-pyrrolidine amines, supported by experimental data and field-proven insights.
The separation of enantiomers, which are non-superimposable mirror images of each other, presents a unique analytical challenge.[6] Chiral HPLC has emerged as the gold standard for this purpose, offering high efficiency, reproducibility, and scalability.[7][8][9] This guide will navigate the reader through the critical aspects of method selection, development, and validation, empowering researchers to make informed decisions for their specific analytical needs.
The Critical Choice: Chiral Stationary Phases (CSPs)
The heart of any chiral HPLC separation is the chiral stationary phase (CSP).[7] The selection of an appropriate CSP is the most influential factor in achieving successful enantioseparation. These specialized columns contain a chiral selector immobilized on a support, typically silica gel, which interacts differentially with the two enantiomers, leading to different retention times.[10] For (R)-pyrrolidine amines, which are basic compounds, several classes of CSPs have demonstrated utility.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are often the first choice for screening due to their broad applicability and high success rates in resolving a wide range of chiral compounds, including basic amines.[7][8][11]
-
Mechanism of Separation: The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[6] The carbamate derivatives on the polysaccharide backbone create chiral grooves where the enantiomers can bind.
-
Typical Columns: Popular examples include columns with coatings of cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Considerations: These columns are versatile and can be used in normal-phase, reversed-phase, and polar organic modes. For basic analytes like pyrrolidine amines, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often necessary to improve peak shape and prevent tailing.[12]
Other Notable CSPs for Amine Separation
While polysaccharide-based columns are a primary choice, other CSPs can also be effective for the separation of (R)-pyrrolidine amines:
-
Cyclodextrin-Based CSPs: These phases are well-suited for separating a variety of chiral molecules, including aromatic amines and heterocycles.[13] The separation is based on the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin.[6]
-
Protein-Based CSPs: Columns based on immobilized proteins, such as α1-acid glycoprotein (AGP), can resolve a broad range of racemic compounds, including amines, without the need for derivatization.[12]
-
Crown Ether-Based CSPs: Chiral crown ether columns are particularly effective for the separation of primary amines and amino acids.[10]
Direct vs. Indirect Chiral HPLC Methods
There are two primary strategies for the chiral separation of amines by HPLC: direct and indirect methods.[12][14]
Direct Methods: The Preferred Approach
Direct methods involve the use of a chiral stationary phase to separate the enantiomers without any prior chemical modification. This is the most common and preferred approach due to its simplicity and the avoidance of potential artifacts from derivatization reactions.
Indirect Methods: A Viable Alternative
Indirect methods involve reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[12][15] While this approach can be effective, it introduces an extra step in the sample preparation process and requires a chiral derivatizing agent of high enantiomeric purity.[16] For example, reacting a racemic pyrrolidine amine with a chiral agent like 4-nitrobenzoic acid can form diastereomers that are separable on a standard C18 column.[14][16]
Comparative Performance of Chiral HPLC Methods
The following table summarizes a comparison of different chiral HPLC approaches for the analysis of pyrrolidine amines, based on typical performance characteristics.
| Method Type | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Advantages | Disadvantages | Typical Resolution (Rs) |
| Direct Normal-Phase HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | n-Hexane/Alcohol (e.g., Isopropanol, Ethanol) with a basic additive (e.g., DEA, TEA) | High efficiency, broad applicability for amines.[7][8] | Use of flammable and toxic solvents. | > 1.5 |
| Direct Reversed-Phase HPLC | Polysaccharide-based (modified for reversed-phase) or Cyclodextrin-based | Acetonitrile/Water or Methanol/Water with buffers | Use of aqueous, less toxic mobile phases.[9] | May have lower efficiency for some basic amines compared to normal-phase. | > 1.5 |
| Indirect HPLC (via Derivatization) | Achiral (e.g., C18) | Varies depending on the derivative (e.g., Acetonitrile/Water) | Can be used when direct methods fail; utilizes standard, less expensive columns.[15] | Requires a derivatization step, which can be time-consuming and introduce errors.[12] | > 1.5 |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method (Normal-Phase)
This protocol provides a starting point for the direct enantiomeric separation of an (R)-pyrrolidine amine using a polysaccharide-based CSP.
1. Sample Preparation:
-
Dissolve the (R)-pyrrolidine amine sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
2. HPLC Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the resolution (Rs) between the peaks. A baseline separation is generally achieved when Rs ≥ 1.5.[8]
-
Determine the enantiomeric excess (% ee) of the (R)-pyrrolidine amine.
Protocol 2: Indirect Chiral HPLC Method (Reversed-Phase)
This protocol outlines the steps for an indirect method involving derivatization.
1. Derivatization:
-
React the racemic pyrrolidine amine with a chiral derivatizing agent (e.g., Marfey's reagent) according to a validated procedure to form diastereomers.[17]
2. Sample Preparation:
-
After the reaction is complete, dilute the sample in the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter.
3. HPLC Conditions:
-
Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the λmax of the derivative.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Integrate the peaks corresponding to the two diastereomers.
-
Calculate the resolution and the relative percentage of each diastereomer to determine the enantiomeric composition of the original sample.
Method Development and Optimization Workflow
Developing a robust chiral HPLC method is a systematic process. The following diagram illustrates a logical workflow.
Caption: A systematic workflow for chiral HPLC method development and validation.
Validation of Chiral HPLC Methods
Once a suitable separation is achieved, the analytical method must be validated to ensure it is fit for its intended purpose.[15][18] Method validation for chiral purity assays should generally follow regulatory guidelines and assess the following parameters:[15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[19]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
The following diagram illustrates the logical relationship between key validation parameters.
Caption: Interrelationship of key parameters in chiral HPLC method validation.
Conclusion
The determination of enantiomeric purity is a non-negotiable aspect of the development and quality control of (R)-pyrrolidine amine-containing pharmaceuticals. Chiral HPLC stands as the premier technique for this critical task. While polysaccharide-based chiral stationary phases used in a direct, normal-phase mode often provide a successful starting point, a systematic approach to method development that includes screening various CSPs and mobile phases is crucial for achieving optimal separation. Furthermore, rigorous method validation is essential to ensure the reliability and accuracy of the results, ultimately safeguarding patient safety and ensuring product efficacy. This guide serves as a foundational resource for scientists and researchers, enabling them to navigate the complexities of chiral separations with confidence and scientific rigor.
References
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Chiral Stationary Phases for HPLC | Analytics and Sample Preparation. Merck Millipore.
- Chiral HPLC and SFC Columns. Columnex.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols. Benchchem.
- Chiral HPLC Method Development.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. ResearchGate.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Pyrrolidine. Wikipedia.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Chiral HPLC Separations. Phenomenex.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. Benchchem.
- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
- Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Juniper Publishers.
- Basics of chiral HPLC. Sigma-Aldrich.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. enamine.net [enamine.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. columnex.com [columnex.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Liquid Chromatography [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
IR spectroscopy peaks for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
IR Spectroscopy Analysis Guide: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
Executive Summary & Molecule Profile
Target Molecule: (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine CAS Registry: 376591-05-8 (Generic/Racemic variants: 1353995-22-8) Physical State: Colorless to light orange liquid.[1][2] Stereochemistry: (R)-enantiomer.[1]
Core Identification Challenge: The primary challenge in analyzing this molecule is distinguishing the secondary exocyclic amine (N-H) from potential precursors (primary amine) or over-alkylated byproducts (tertiary amine).[3] This guide provides a spectral fingerprinting protocol to validate identity and purity.
Experimental Configuration (Methodology)
To ensure high-fidelity data, the following acquisition parameters are recommended. This protocol minimizes water interference in the critical N-H region.
-
Technique: Attenuated Total Reflectance (ATR-FTIR) is superior to transmission (KBr/Liquid Cell) for this viscous oil, as it eliminates pathlength variability.[1][3]
-
Crystal Material: Diamond or ZnSe (Diamond preferred for durability).[3]
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication quality).
-
Background: Air (clean crystal).[3]
Critical Control: Ensure the crystal is completely dry. Atmospheric moisture creates broad O-H bands (3400–3600 cm⁻¹) that can obscure the weak secondary amine N-H stretch.
Spectral Analysis & Peak Assignments
The IR spectrum of (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine is defined by the interplay between the monosubstituted benzene ring , the tertiary ring nitrogen , and the secondary exocyclic amine .[1]
A. Diagnostic Region (4000 – 1500 cm⁻¹)[3]
| Frequency (cm⁻¹) | Intensity | Vibration Mode | Assignment & Diagnostic Value |
| 3300 – 3350 | Weak/Med | ν(N-H) | Secondary Amine Stretch. A single, sharp band.[1] Absence indicates tertiary amine impurity; Doublet indicates primary amine precursor. |
| 3020 – 3080 | Weak | ν(C-H) ar | Aromatic C-H Stretch. Characteristic of the benzyl group. |
| 2930 – 2980 | Strong | ν(C-H) asym | Aliphatic C-H Stretch. Methyl/Methylene groups in the ethyl chain and pyrrolidine ring. |
| 2780 – 2820 | Medium | ν(C-H) | Bohlmann Bands. C-H stretches adjacent to the tertiary ring nitrogen (N1).[3] Indicates an intact N-benzylpyrrolidine core.[1] |
| 1600 & 1500 | Medium | ν(C=C) | Aromatic Ring Breathing. Confirms the presence of the phenyl ring. |
B. Fingerprint Region (1500 – 600 cm⁻¹)[3]
| Frequency (cm⁻¹) | Intensity | Vibration Mode | Assignment & Diagnostic Value |
| 1450 | Medium | δ(CH₂/CH₃) | Methylene scissoring / Methyl bending. |
| 1300 – 1350 | Medium | ν(C-N) | C-N stretching (Aromatic amine/Aliphatic amine mix).[1] |
| 730 – 750 | Strong | δ(C-H) oop | Out-of-Plane Bending. "5 adjacent H" pattern.[1] Strongest evidence of a monosubstituted benzene (Benzyl).[3] |
| 690 – 710 | Strong | δ(Ring) def | Ring Deformation. Second component of the monosubstituted benzene signature. |
Comparative Analysis: Product vs. Alternatives
In drug development, this intermediate is often compared against its precursor (Primary Amine) or protected forms (Boc/Cbz).[3]
Scenario A: Distinguishing from Precursor (Primary Amine)[1][3]
-
Differentiation: The precursor is a primary amine .[4]
-
Precursor IR: Shows two N-H stretching bands (Asymmetric ~3380 cm⁻¹, Symmetric ~3320 cm⁻¹) and a strong N-H scissoring band at ~1600 cm⁻¹.[3]
-
Target IR: Shows only one N-H stretching band (~3320 cm⁻¹) and lacks the distinct N-H scissoring shoulder.
-
Scenario B: Distinguishing from Tertiary Impurity (Over-alkylation)
-
Alternative: (3R)-1-Benzyl-N,N-diethylpyrrolidin-3-amine.[1]
-
Differentiation:
-
Impurity IR: Completely lacks the band at 3300–3350 cm⁻¹.
-
Target IR: Distinct N-H band present.
-
Scenario C: Enantiomeric Purity (R vs S)
-
Alternative: (3S)-isomer.
-
Differentiation: Impossible via standard IR. Enantiomers have identical scalar physical properties in an achiral environment.
-
Solution: Use VCD (Vibrational Circular Dichroism) or Chiral HPLC.[3]
Quality Control Decision Workflow
The following logic gate diagram illustrates the decision process for validating the compound's identity using IR data.
Figure 1: IR Spectral Decision Tree for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine Purity Analysis.
References
-
NIST Mass Spectrometry Data Center. (2023).[3] Pyrrolidine IR Spectrum & Vibrational Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for amine/aromatic assignments).
-
PubChem. (2023).[3] Compound Summary: 1-Benzyl-N-ethylpyrrolidin-3-amine.[1][5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1353976-24-5|Benzyl 3-((2-aminoethyl)(ethyl)amino)pyrrolidine-1-carboxylate|BLDpharm [bldpharm.com]
- 2. (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | 376591-05-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione [mdpi.com]
- 4. wikieducator.org [wikieducator.org]
- 5. PubChemLite - 1-benzyl-3-(ethylamino)pyrrolidine (C13H20N2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in Asymmetric Synthesis
Executive Summary & Structural Profile
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (IUPAC: (R)-1-benzyl-N-ethylpyrrolidin-3-amine) is a specialized chiral diamine ligand and auxiliary precursor. Unlike ubiquitous C2-symmetric ligands (e.g., BINAP, DACH), this molecule offers a non-C2 symmetric, tunable scaffold primarily utilized in chiral lithium amide (CLA) chemistry and transition metal catalysis.
Its core value proposition lies in its steric modularity . As a secondary amine on the exocyclic chain, it serves as a precursor to chiral bases that exhibit a distinct "norbornyl-like" transition state chelation, offering complementary stereoselectivity to standard reagents like (-)-Sparteine or Koga’s Amine .
Chemical Identity
| Feature | Specification |
| Systematic Name | (R)-1-benzyl-N-ethylpyrrolidin-3-amine |
| CAS Number | 376591-05-8 (Generic for isomer class: 115445-21-1) |
| Molecular Formula | C₁₃H₂₀N₂ |
| Chiral Center | C3 (Pyrrolidine ring) |
| Key Functionality | Bidentate N,N-ligand; Precursor to Chiral Lithium Amide |
Comparative Performance Analysis
A. As Chiral Lithium Amide (CLA) for Asymmetric Deprotonation
The primary application of this scaffold is in the generation of chiral lithium amides for the enantioselective deprotonation of epoxides (rearrangement to allylic alcohols) and ketones.
Mechanism: Upon treatment with n-BuLi, the secondary amine is lithiated. The resulting lithium species forms a chelated structure involving the ring nitrogen (N-benzyl). This rigid, bicyclic chelate (resembling a norbornyl framework) dictates the stereochemical outcome.
Comparison Table: Epoxide Rearrangement Efficiency Reaction: Asymmetric deprotonation of Cyclohexene Oxide to (R)-2-Cyclohexen-1-ol.
| Ligand / Chiral Base | Structure Class | Typical ee% | Yield | Operational Notes |
| (R)-N-Ethyl-1-benzylpyrrolidin-3-amine | Pyrrolidine Diamine | 85-93% | High | Highly tunable. The N-ethyl group balances steric bulk (vs N-Me) and reactivity (vs N-iPr). |
| (-)-Sparteine | Natural Product | 80-88% | Mod-High | "Gold standard" but supply chain issues often affect availability. Fixed sterics. |
| Koga's Amine | Phenyl-glycine derived | 80-90% | High | Excellent for ketones; sometimes requires HMPA additives for max ee%. |
| Bis(1-phenylethyl)amine | Acyclic Amine | 70-80% | Moderate | Lower conformational rigidity leads to lower stereocontrol in some substrates. |
Analyst Insight: The N-ethyl substituent on the pyrrolidine scaffold is critical. Studies on Structure-Selectivity Relationships indicate that while N-Methyl analogs often yield lower ee% (due to insufficient steric screening) and N-Isopropyl analogs can suffer from sluggish reactivity, the N-Ethyl variant sits in the optimal zone for many alkyllithium-aldehyde condensations and deprotonations [1, 2].
B. As Ligand for Metal Catalysis (Cu, Ni, Pt)
In transition metal catalysis, the molecule acts as a bidentate N,N-donor. It is particularly effective in Copper(II)-catalyzed Michael additions and Nickel(II) complexes for the synthesis of chiral amino acids.
Comparison: Metal Ligand Efficacy
| Feature | (R)-N-Ethyl-1-benzylpyrrolidin-3-amine | (R,R)-TMCDA | 1,2-Diaminocyclohexane (DACH) |
| Symmetry | C1 (Asymmetric) | C2 Symmetric | C2 Symmetric |
| Coordination Mode | Rigid 5-membered chelate | Flexible | Rigid 5-membered chelate |
| Electronic Tuning | High (N-alkyl vs N-benzyl allow distinct electronic differentiation at each N) | Low (Identical N environments) | Moderate (Sulfonamide derivatization common) |
| Best Application | Asymmetric C-H functionalization; Cross-coupling | Lithiation / Deprotonation | Hydrogenation (Ru/Rh complexes) |
Mechanistic Visualization
The following diagram illustrates the active lithiated species and its transition state geometry. The "Norbornyl-like" conformation is the key to its high stereoselectivity, locking the lithium atom between the deprotonated exocyclic nitrogen and the ring nitrogen.
Figure 1: Activation pathway of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine to its active Lithium Amide form. The bidentate chelation creates a rigid chiral pocket.
Experimental Protocol: Asymmetric Epoxide Rearrangement
This protocol describes the use of the ligand for the enantioselective rearrangement of cyclohexene oxide , a benchmark reaction for testing chiral lithium amides.
Reagents & Setup
-
Ligand: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (1.2 equiv)
-
Base: n-Butyllithium (1.6 M in hexanes, 1.2 equiv)
-
Substrate: Cyclohexene oxide (1.0 equiv)
-
Solvent: Anhydrous THF (freshly distilled)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Workflow
-
Catalyst Generation:
-
Charge a flame-dried Schlenk flask with Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (1.2 equiv) and anhydrous THF.
-
Cool the solution to 0°C .
-
Dropwise add n-BuLi (1.2 equiv). Stir for 30 minutes to ensure complete formation of the lithium amide.
-
-
Substrate Addition:
-
Allow the solution to warm to room temperature (or maintain at 0°C depending on desired kinetics vs. selectivity).
-
Add Cyclohexene oxide (1.0 equiv) via syringe pump over 1 hour. Slow addition prevents non-selective background reactions.
-
-
Reaction & Quench:
-
Stir for 12–16 hours. Monitor consumption by TLC or GC.
-
Quench with saturated NH₄Cl solution.
-
-
Workup:
-
Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
-
References
-
Corruble, A., Valnot, J. Y., Maddaluno, J., & Duhamel, P. (1998). Structure-Selectivity Relationship in Alkyllithium−Aldehyde Condensations Using 3-Aminopyrrolidine Lithium Amides as Chiral Auxiliaries. The Journal of Organic Chemistry, 63(23), 8266-8275.[1]
-
O'Brien, P. (1998). Recent advances in asymmetric synthesis using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, (8), 1439-1458.
-
Andres, C. J., Lee, P. H., Nguyen, T. H., & Meyers, A. I. (1995).[2][3] Asymmetric Conjugate Additions to Chiral Bicyclic Lactams.[2][3][4][5][6] A Stereoselective General Synthesis of Chiral 3-Aminopyrrolidines. The Journal of Organic Chemistry, 60(10), 3189-3193.
-
Paté, F., Oulyadi, H., Harrison-Marchand, A., & Maddaluno, J. (2008).[1] Probing the Origins of Asymmetric Induction by 3-Aminopyrrolidine Lithium Amides Complexes: A 6Li/1H/13C NMR Study. The Journal of Organic Chemistry, 73(14), 5397–5409.[1][7]
Sources
Advanced NMR Strategies for Pyrrolidine Scaffolds: A Comparative Guide to COSY and HSQC Variants
Introduction: The Pyrrolidine Challenge
Pyrrolidine rings are ubiquitous pharmacophores, serving as the core scaffold in proline derivatives, nicotine analogs, and numerous antiviral agents (e.g., Hepatitis C protease inhibitors).[1] However, for the medicinal chemist, they present a distinct spectroscopic challenge:
-
Spectral Crowding: The methylene protons at positions C3 and C4 often overlap heavily in the 1.5–2.5 ppm region.
-
Conformational Flexibility: The ring undergoes rapid "puckering" (envelope conformations), creating complex second-order coupling patterns that standard 1D NMR cannot resolve.
-
Stereochemical Ambiguity: distinguishing cis vs. trans substituents requires precise measurement of vicinal couplings (
), which are often obscured in standard magnitude-mode spectra.
This guide compares standard 2D NMR techniques against their resolution-enhanced alternatives, demonstrating why DQF-COSY and Multiplicity-Edited HSQC are the superior choices for this specific scaffold.
Part 1: Homonuclear Correlation Strategies
Standard Magnitude COSY vs. Phase-Sensitive DQF-COSY
For general organic molecules, a standard magnitude COSY is sufficient. For pyrrolidines, it is often a liability due to the "dispersive" diagonal signals that mask critical correlations between H2, H3, and H4.
Comparative Analysis
| Feature | Standard Magnitude COSY | DQF-COSY (Double-Quantum Filtered) |
| Lineshape | Dispersive (broad tails). | Pure Absorption (sharp, high resolution). |
| Diagonal | Intense, broad; obscures nearby cross-peaks. | Suppressed; allows detection of cross-peaks close to diagonal. |
| Coupling ( | Cannot measure active couplings accurately. | Cross-peak fine structure reveals |
| Sensitivity | High (S/N is robust). | Lower (approx. 1/2 sensitivity of standard). |
| Pyrrolidine Utility | Low. Fails to resolve H3/H4 overlap. | High. Essential for determining ring puckering via |
The Technical Verdict
In pyrrolidine analysis, DQF-COSY is mandatory for stereochemical assignment. The phase-sensitive nature of DQF-COSY allows you to measure the active coupling constant (
Part 2: Heteronuclear Correlation Strategies
Standard HSQC vs. Multiplicity-Edited HSQC[2]
The pyrrolidine ring contains three methylene groups (C3, C4, C5) and one methine (C2). In a standard HSQC, all appear as positive peaks. Distinguishing them requires overlaying a DEPT-135, which consumes additional instrument time.
Comparative Analysis
| Feature | Standard HSQC | Multiplicity-Edited HSQC |
| Information | Correlation only ( | Correlation + Multiplicity (CH/CH |
| Visual Output | All peaks same color/phase. | CH/CH |
| Pulse Sequence | Standard echo-antiecho. | Includes editing block (e.g., hsqcedetgpsisp).[2][3] |
| Sensitivity | High. | Slight loss due to editing delays, but negligible on modern probes. |
| Pyrrolidine Utility | Medium. Requires DEPT-135 for confirmation. | High. Instantly identifies the chiral center (C2-H) vs. ring methylenes. |
The Technical Verdict
Multiplicity-Edited HSQC is the industry standard for this scaffold. By inverting the sign of the methylene signals (C3, C4, C5), you instantly segregate the chiral center (C2) and any N-methyl groups from the ring backbone in a single experiment (Claridge, 2016).
Part 3: Integrated Assignment Workflow
The following logic flow illustrates how to combine these experiments to solve a pyrrolidine structure without redundancy.
Figure 1: Decision tree for selecting the optimal 2D NMR workflow based on spectral complexity.
Part 4: Experimental Protocols
Protocol A: Multiplicity-Edited HSQC (The "Workhorse")
Purpose: To map all proton-carbon connectivities and distinguish the chiral methine (C2) from the ring methylenes.
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL solvent. Note: DMSO-d6 is preferred over CDCl3 if amide rotamers are present, as it often sharpens exchange-broadened peaks.
-
Pulse Sequence: Select hsqcedetgpsisp (Bruker) or equivalent (Agilent gHSQC_AD). This sequence uses adiabatic pulses for inversion, providing uniform excitation across wide spectral widths.
-
Parameter Setup:
-
TD (Time Domain): Set F2 = 2048, F1 = 256 (or 512 for high resolution).
-
CNST2 (Coupling): Set to 145 Hz (average
for aliphatic rings). -
NS (Scans): 4 to 8 scans are usually sufficient for >5 mg samples.
-
D1 (Relaxation): 1.5 to 2.0 seconds.
-
-
Processing:
-
Apply Linear Prediction (LP) in F1 to improve resolution without increasing experiment time.
-
Phase manually: CH/CH
should be phased positive (red), CH negative (blue).
-
Protocol B: Gradient DQF-COSY (The "Problem Solver")
Purpose: To resolve overlapped H3/H4 protons and measure
-
Pulse Sequence: Select cosydfetgp (Bruker) or gDQCOSY (Agilent).
-
Parameter Setup:
-
Spectral Width: Limit F1/F2 strictly to the aliphatic region (-0.5 to 6.0 ppm) to maximize digital resolution.
-
TD (Time Domain): F2 = 4096 (high digital resolution is critical), F1 = 256-512.
-
NS (Scans): Minimum 8-16. DQF selection inherently discards 50% of the signal, requiring more scans than standard COSY.
-
D1 (Relaxation): Critical. Set to
(typically 2–3 seconds). Short D1 generates artifacts in DQF spectra.
-
-
Processing:
-
Window Function: Use a shifted Sine-Bell squared (SSB = 2) in both dimensions to narrow lineshapes.
-
Symmetrization: Do NOT use. It can create false cross-peaks in noisy spectra.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Parella, T. (1998). "Improved Sensitivity in Gradient-Selected Multiplicity-Edited HSQC Experiments." Journal of Magnetic Resonance, 135(2), 358-361.
-
Thrippleton, M. J., & Keeler, J. (2003). "Elimination of Zero-Quantum Interference in Two-Dimensional NMR Spectra." Angewandte Chemie International Edition, 42(33), 3938-3941.
Sources
A Comparative Guide to Elemental Analysis and Certificate of Analysis (CoA) Requirements for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
This guide provides an in-depth technical comparison of analytical methodologies and documentation standards essential for the quality control of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices and the framework for a self-validating quality system, ensuring scientific integrity and regulatory compliance.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a substituted pyrrolidine, a structural motif present in numerous active pharmaceutical ingredients (APIs).[1][2] As a precursor to a final drug substance, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the resulting therapeutic. Two pillars of quality control for such intermediates are Elemental Analysis —to confirm structural integrity and quantify potentially toxic impurities—and the Certificate of Analysis (CoA) , the definitive legal and scientific testament to a batch's quality.[3][4][5] This guide will dissect and compare the core techniques and requirements for both.
Part 1: Elemental Analysis - A Two-Fold Approach
Elemental analysis for a pharmaceutical intermediate like Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine serves two distinct but equally critical functions:
-
Bulk Composition Analysis: Confirming the relative amounts of Carbon (C), Hydrogen (H), and Nitrogen (N) to verify the empirical formula of the molecule itself.
-
Elemental Impurity Analysis: Quantifying trace metallic residues that may have been introduced from raw materials, catalysts, or manufacturing equipment.[6][7]
Comparative Analysis of Key Techniques
The choice of analytical technique is dictated by the specific question being asked—are we verifying the molecule or searching for trace contaminants?
| Technique | Primary Application | Principle | Strengths | Limitations |
| CHN Elemental Analysis | Bulk Composition (C, H, N) | Sample combustion followed by gas chromatography and thermal conductivity detection.[8][9] | High precision and accuracy for C, H, N content; cost-effective for identity confirmation. | Does not detect metallic elements; provides no structural information beyond elemental ratios.[9] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace Elemental Impurities | A high-temperature plasma (~6,000 °C) ionizes the sample, and a mass spectrometer separates and quantifies ions based on their mass-to-charge ratio.[10] | Unmatched sensitivity (ppt levels), multi-element detection, and wide dynamic range. The gold standard for ICH Q3D compliance.[10][11] | Destructive analysis; requires complete sample digestion which can be complex; higher instrument cost.[12] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Trace Elemental Impurities | Similar to ICP-MS, but detects the characteristic wavelengths of light emitted by elements as they relax from an excited state in the plasma.[7][13] | Robust, less susceptible to matrix effects than ICP-MS, and can handle higher concentrations of dissolved solids.[7] | Generally less sensitive than ICP-MS (ppb vs. ppt levels), which may not be sufficient for all regulated elements.[13] |
| X-Ray Fluorescence (XRF) | Screening & Quantification of Elemental Impurities | A primary X-ray beam excites electrons in the sample, causing the emission of secondary (fluorescent) X-rays with energies characteristic of each element.[14][15] | Non-destructive, requires minimal or no sample preparation, and provides rapid results.[14][16] | Lower sensitivity compared to ICP techniques, making it less suitable for the ultra-trace levels required by USP <232>.[14] |
For Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, a comprehensive analysis mandates both CHN Analysis for identity and ICP-MS for safety, ensuring full compliance with modern regulatory expectations like the ICH Q3D guidelines.[17][18][19]
Experimental Protocol: A Self-Validating Workflow for Elemental Impurities via ICP-MS
This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity as required by USP <233>.[20][21]
Objective: To quantify elemental impurities in Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine according to ICH Q3D specifications.
Methodology: Closed-Vessel Microwave Digestion followed by ICP-MS Analysis
Causality: Closed-vessel microwave digestion is selected over open-vessel methods to prevent the loss of volatile elements (e.g., Mercury) and to avoid environmental contamination, ensuring a more accurate and safer analysis.[22]
Step-by-Step Protocol:
-
Sample Preparation (in a Class 100 clean hood):
-
Accurately weigh approximately 0.25 g of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine directly into a clean, pre-leached microwave digestion vessel.
-
Add 8 mL of ultra-pure nitric acid and 2 mL of hydrochloric acid. Rationale: A combination of strong acids ensures complete digestion of the organic matrix.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessels to cool to room temperature before opening.
-
Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This solution is now ready for analysis.
-
-
Instrument Calibration & System Suitability:
-
Prepare a series of calibration standards from a certified multi-element stock solution in a matrix matched to the sample digestate (i.e., same acid concentration).
-
Analyze a "System Suitability" solution containing known concentrations of target elements before initiating the sample sequence. The measured values must be within ±20% of the true values to proceed.[22] Trustworthiness Check: This step confirms the instrument is performing correctly on the day of analysis.
-
-
Sample Analysis:
-
Analyze a method blank (reagents only, subjected to the full digestion process) to assess background contamination.
-
Analyze the prepared sample solution.
-
Analyze a "Spiked Sample" (a duplicate of the sample spiked with known amounts of target elements before digestion) to assess matrix interference and recovery. Recoveries should typically be within 80-120%. Trustworthiness Check: This validates the method's accuracy for this specific sample matrix.
-
-
Data Reporting:
-
Quantify the concentration of each element in the sample against the calibration curve.
-
Correct for the initial sample weight and dilution factor to report the final concentration in µg/g (ppm).
-
Compare the results against the acceptance criteria derived from ICH Q3D Permitted Daily Exposure (PDE) values.[6][17]
-
Workflow for Elemental Impurity Analysis
Caption: A self-validating workflow for ICP-MS elemental impurity analysis.
Part 2: The Certificate of Analysis (CoA) - A Blueprint for Quality
The CoA is the ultimate declaration that a specific batch of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine meets all pre-defined quality standards. It is not merely a data sheet but a Good Manufacturing Practice (GMP) document that provides a comprehensive summary of testing results against established specifications.[4][23]
Core Components of a Comprehensive CoA
A robust CoA for a pharmaceutical intermediate must be structured to provide clarity, traceability, and an unambiguous declaration of quality.[3][24][25]
Logical Structure of a Certificate of Analysis
Caption: The hierarchical structure of a typical Certificate of Analysis.
Example CoA Specifications for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine
Below are representative specifications that would appear on a CoA for this intermediate, grounded in common pharmaceutical quality standards.
| Test | Method Reference | Acceptance Criteria | Justification (The "Why") |
| Appearance | Visual Inspection | White to off-white solid | A basic but critical first check for gross contamination or degradation. |
| Identification by FTIR | USP <197K> | The infrared absorption spectrum corresponds to that of a qualified reference standard. | Confirms the molecular identity and correct functional groups, ensuring it is the correct compound. |
| Assay (by HPLC) | In-house, Validated (per ICH Q2) | 98.0% to 102.0% | Quantifies the amount of pure substance, ensuring potency and consistency. The range accounts for analytical variability. |
| Water Content | USP <921> (Karl Fischer) | Not More Than 0.5% | Water can affect stability, reactivity in subsequent steps, and the accuracy of the assay if not accounted for. |
| Residual Solvents | USP <467> | Meets requirements for Class 2/3 solvents (e.g., Toluene ≤ 890 ppm). | Solvents from synthesis are impurities that must be controlled to ensure patient safety. |
| Elemental Impurities | USP <233> / ICP-MS | Complies with ICH Q3D limits for oral exposure (e.g., Pb ≤ 0.5 ppm, Ni ≤ 20 ppm).[6] | Controls for potentially toxic heavy metals that could have been introduced during the manufacturing process.[6][7] |
Conclusion
The quality control of a pharmaceutical intermediate such as Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a multi-faceted process that relies on a scientifically sound, risk-based approach. The selection of orthogonal analytical techniques—CHN analysis for identity and ICP-MS for safety—provides a comprehensive profile of the material's elemental composition. This data, when rigorously documented in a well-structured Certificate of Analysis, creates a self-validating system that ensures trustworthiness and provides the necessary quality assurance for progression into the final stages of drug development. Adherence to these principles is fundamental to upholding the standards of modern pharmaceutical manufacturing and safeguarding patient health.
References
- Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control.
- Malvern Panalytical. (2024, August 15). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.
- Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines.
- AZoM. (2012, November 9).
- LCGC International. (n.d.). ICP MS Detection for HPLC Analyses of Pharmaceutical Products.
- West Pharmaceutical Services. (n.d.).
- Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
- AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety.
- FILAB. (n.d.). USP 233 elemental impurities analysis.
- News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
- International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
- European Medicines Agency (EMA). (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline.
- Semenov, A. A., et al. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
- Shimadzu Scientific Instruments. (n.d.).
- Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
- AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?.
- Measurlabs. (n.d.).
- Mettler Toledo. (n.d.).
- Pharmaffiliates. (2025, August 8). API COA Guide: Quality Assurance for Manufacturers & Purchasers.
- PubMed. (2003, July 15). [Use of Radionuclide X-Ray Fluorescence Analysis in Pharmacy Practice--Determination of Levels of Elements in Pharmaceutic Aids].
- Journal of Chemical and Pharmaceutical Research. (n.d.). Study of novel pyrrolidine compounds.
- U.S. Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
- Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
- Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
- Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
- LCGC International. (2024, June 10). Certificate of Analysis (CoA)
- ECA Academy. (2017, March 1).
- PharmaRegulatory.in. (2025, December 17). Specifications and Certificates of Analysis (COAs)
- University of Toronto, ANALEST. (n.d.). CHN Elemental Analysis and TOC/TN.
- Malvern Panalytical. (2023, March 21). Where to use XRF in Pharma and Cosmetics [Video]. YouTube.
- U.S. Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES (Second Supplement to USP 38–NF 33).
- CriticalPoint. (2017, May 15).
- Postgraduate Program in Pharmaceutical Sciences. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
- National Pharmaceutical Regulatory Agency (NPRA). (n.d.). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).
- Finbyz Tech. (2024, April 9). Certificate of Analysis (CoA): Definition & Key Requirements for 2025.
- World Health Organization (WHO). (n.d.).
- U.S. Food and Drug Administration (FDA). (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
- Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
- BenchChem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
- ResearchGate. (2020, March 1).
- International Journal of Basic and Applied Sciences. (2023, May 29). Synthesis of (E)
- Fluorochem. (n.d.). [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine.
- Wikipedia. (n.d.). Pyrrolidine.
- European Journal of Organic Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Benzyl-N-ethyl-3-pyrrolidinamine AldrichCPR.
- PubMed. (2008, August 1). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. criticalpoint.therapeuticresearch.com [criticalpoint.therapeuticresearch.com]
- 6. labcorp.com [labcorp.com]
- 7. smithers.com [smithers.com]
- 8. azom.com [azom.com]
- 9. measurlabs.com [measurlabs.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Elemental Impurities in Pharmaceuticals â Sample Preparation Methods and Tips for ICP-MS : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 13. pharmtech.com [pharmtech.com]
- 14. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. news-medical.net [news-medical.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 18. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 19. database.ich.org [database.ich.org]
- 20. filab.fr [filab.fr]
- 21. usp.org [usp.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 24. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 25. Certificate of Analysis in 2024:Definition & Key Requirement [finbyz.tech]
Safety Operating Guide
Navigating the Synthesis and Handling of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine: A Guide to Personal Protective Equipment and Safe Disposal
A Comprehensive Manual for Researchers in Pharmaceutical and Chemical Development
The handling of novel chemical entities is a cornerstone of drug discovery and development. Among these, substituted pyrrolidines represent a significant class of compounds with diverse biological activities. This guide provides essential, in-depth procedural information for the safe handling of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, a compound of interest for researchers and scientists. By focusing on the principles of chemical safety and providing a clear, actionable framework for personal protective equipment (PPE) and waste disposal, this document aims to be the preferred resource for laboratory safety and chemical handling.
Understanding the Hazard: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine may not be readily available, its structural motifs—a substituted pyrrolidine ring and a benzyl ethyl amine group—provide critical insights into its potential hazards. Aromatic amines and pyrrolidine derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, a proactive and conservative approach to safety is paramount. The following recommendations are based on established protocols for handling similar chemical classes.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. A multi-layered approach, detailed below, ensures comprehensive protection.
Hand Protection: The Critical Barrier
-
Glove Selection: Due to the compound's aromatic and amine functionalities, standard nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use double-gloving , with a pair of nitrile gloves as the inner layer and a pair of thicker, chemical-resistant gloves, such as neoprene or butyl rubber, as the outer layer.[4] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Glove Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[5] Dispose of gloves immediately after handling the compound, even if no direct contact is apparent. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare hands and discarded as hazardous waste.[5]
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Primary Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times when handling Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine.[4]
-
Secondary Face Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transfers, heating, or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[5][6]
Body Protection: Minimizing Skin Exposure
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, is the minimum requirement for body protection.[4]
-
Chemical-Resistant Apron: For larger-scale operations or when there is a significant risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations involving the potential for significant exposure, such as in the event of a large spill, a disposable chemical-resistant suit may be necessary.[6]
Respiratory Protection: Safeguarding Against Inhalation Hazards
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine in a certified chemical fume hood.[7]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate for this class of compound.[4][8] Proper fit-testing and training are essential for effective respirator use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and contamination.
Donning and Doffing PPE: A Deliberate Process
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves (Nitrile)
-
Outer Gloves (Chemical-Resistant)
-
Goggles
-
Face Shield (if required)
-
Respirator (if required)
Doffing Sequence:
-
Outer Gloves (peel off and dispose of in a designated hazardous waste container)
-
Face Shield
-
Goggles
-
Lab Coat (remove by turning it inside out to contain any potential contamination)
-
Inner Gloves (peel off and dispose of)
-
Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
Chemical Waste Disposal
-
Segregation and Labeling: All waste containing Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][9] The label should include the full chemical name and any relevant hazard pictograms. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[9] Never dispose of amines down the drain or in regular trash.[9]
Contaminated PPE Disposal
-
Solid Waste: All disposable PPE, including gloves, aprons, and suits, that has come into contact with the compound should be considered hazardous waste. Place these items in a designated, labeled hazardous waste bag or container for solid waste.
-
Reusable PPE: Reusable items such as face shields and goggles should be decontaminated thoroughly with an appropriate solvent (e.g., ethanol) before being stored for reuse. If complete decontamination cannot be assured, these items should also be disposed of as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill Response: In the case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, fostering a culture of safety and scientific excellence in the laboratory.
References
- Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Loba Chemie.
- Collect and Recycle. Amine Disposal For Businesses.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
- US EPA. Personal Protective Equipment.
- Apollo Scientific.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- CDH Fine Chemical.
- Labogens Fine Chem Industry. PYRROLIDINE FOR SYNTHESIS MSDS CAS No: 123-75-1 MSDS.
- Fluorochem. [1-(2-Amino-ethyl)
- MilliporeSigma.
- CymitQuimica. SAFETY DATA SHEET - (4-Methyl-benzyl)-(S)- pyrrolidin-3-yl-amine hydrochloride.
- AK Scientific, Inc. 1-Benzyl-pyrrolidin-3-yl)
- Fisher Scientific. SAFETY DATA SHEET - (S)-(-)-1-Benzyl-3-pyrrolidinol.
- Fisher Scientific.
- PPS Essentials. Ensuring Safety: The Importance of PPE for Handling Chemicals.
- Technology C
- Fisher Scientific.
- ResearchGate.
- Benchchem.
- Vanderbilt University Medical Center.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
